NMS-859
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c16-9-14(20)17-10-4-3-5-11(8-10)18-15-12-6-1-2-7-13(12)23(21,22)19-15/h1-8H,9H2,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMFLBAPPIWNGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NMS-859 Mechanism of Action on VCP/p97: An In-depth Technical Guide
Introduction
Valosin-containing protein (VCP), also known as p97 in mammalian cells, is a highly conserved and abundant AAA+ (ATPases Associated with diverse cellular Activities) protein. It plays a crucial role in maintaining protein homeostasis by regulating a variety of cellular processes, including endoplasmic reticulum-associated degradation (ERAD), autophagy, and the ubiquitin-proteasome system (UPS). Given its central role in cellular protein quality control, VCP/p97 has emerged as a promising therapeutic target in oncology. NMS-859 is a potent and specific small molecule inhibitor of VCP/p97 that has been instrumental in validating VCP/p97 as a cancer target. This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound is a covalent inhibitor of VCP/p97. Its mechanism of action is centered on the specific and irreversible modification of a key cysteine residue within the D2 ATPase domain of the VCP/p97 protein.
Covalent Modification of Cys522
The key feature of this compound is its electrophilic α-chloroacetamide group. This "warhead" enables this compound to form a covalent bond with the thiol group of the Cys522 residue located in the active site of the D2 ATPase domain of VCP/p97. This covalent modification is highly selective for Cys522.
Inhibition of ATPase Activity
The covalent binding of this compound to Cys522 physically obstructs the ATP binding pocket, thereby blocking the binding of ATP. As VCP/p97 relies on the hydrolysis of ATP to provide the energy for its various cellular functions, the inhibition of ATP binding and subsequent hydrolysis effectively inactivates the protein. The inhibitory effect of this compound is potent, with IC50 values in the sub-micromolar range.
Cellular Consequences of VCP/p97 Inhibition
The inactivation of VCP/p97 by this compound leads to a cascade of cellular events, ultimately culminating in cancer cell death. Key cellular consequences include:
-
Disruption of Protein Degradation Pathways: Inhibition of VCP/p97 disrupts both the ubiquitin-proteasome system and autophagy, leading to the accumulation of ubiquitinated and misfolded proteins.
-
Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the endoplasmic reticulum triggers the UPR, a cellular stress response. Chronic activation of the UPR can lead to apoptosis.
-
Induction of Apoptosis: The culmination of cellular stress from disrupted protein homeostasis and a sustained UPR leads to the activation of apoptotic pathways and programmed cell death in cancer cells.
Quantitative Data
The potency of this compound has been quantified in various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations.
Table 1: Biochemical Inhibition of VCP/p97 by this compound
| Target | Assay Condition | IC50 (μM) | Reference |
| Wild-type VCP | 60 μM ATP | 0.37 | |
| Wild-type VCP | 1 mM ATP | 0.36 | |
| VCPC522T | Not specified | Very weak |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | IC50 (μM) | Reference |
| HCT116 | 3.5 | |
| HeLa | 3.0 |
Experimental Protocols
VCP/p97 ATPase Activity Assay
This protocol is based on a bioluminescence assay that measures the amount of ATP remaining after the ATPase reaction. The luminescent signal is inversely proportional to the ATPase activity.
Materials:
-
Purified VCP/p97 protein
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
ATP solution
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
96-well solid white multi-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 20 µL of 2.5x assay buffer to each well.
-
Add 10 µL of purified VCP/p97 protein to each well (except for blank wells, which receive elution buffer).
-
Add 10 µL of the this compound dilution or DMSO (for control) to the appropriate wells.
-
Incubate the plate at room temperature for 60 minutes to allow for inhibitor binding.
-
Initiate the ATPase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the luminescence in each well using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
Cell Viability Assay
This protocol describes a method to determine the cytotoxic effect of this compound on cancer cell lines using a luciferase-based assay to measure ATP content as an indicator of cell viability.
Materials:
-
HCT116 or HeLa cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound dissolved in DMSO
-
384-well white clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed 1,600 cells per well in a 384-well plate and incubate for 24 hours at 37°C and 5% CO2.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Treat the cells with the this compound dilutions (in duplicate) and incubate for an additional 72 hours.
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence in each well using a plate reader.
-
Calculate the percentage of cell growth for each this compound concentration relative to the untreated control and determine the IC50 value.
Visualizations
The Cellular Target of NMS-859: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NMS-859 is a potent and selective small molecule inhibitor that has garnered significant interest within the research and drug development community. This document provides a comprehensive overview of the cellular target of this compound, its mechanism of action, and the downstream cellular consequences of its activity. Quantitative data from key experiments are summarized, and detailed methodologies are provided to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visually represented to enhance understanding.
The Primary Cellular Target: Valosin-Containing Protein (VCP/p97)
The primary cellular target of this compound is Valosin-Containing Protein (VCP), also known as p97 in mammals and Cdc48 in Saccharomyces cerevisiae.[1] VCP/p97 is a highly conserved and ubiquitously expressed hexameric type II AAA+ (ATPases Associated with diverse cellular Activities) ATPase.[1] This enzyme plays a crucial role in a multitude of cellular processes by utilizing the energy from ATP hydrolysis to remodel or segregate protein complexes. Key cellular functions regulated by VCP/p97 include protein quality control, endoplasmic reticulum-associated degradation (ERAD), membrane fusion, and activation of the NF-κB signaling pathway.[1][2]
Mechanism of Action: Covalent Inhibition of the D2 ATPase Domain
This compound acts as a potent, specific, and covalent inhibitor of VCP/p97.[1][3][4] Its mechanism of action involves the selective modification of a specific amino acid residue within one of the two ATPase domains of VCP/p97. The VCP/p97 monomer consists of an N-terminal domain followed by two tandem AAA ATPase domains, D1 and D2.[1] this compound, through its electrophilic α-chloroacetamide group, covalently binds to the cysteine residue at position 522 (Cys522) located in the active site of the D2 domain.[1][3][5] This irreversible modification sterically hinders ATP from binding to the D2 domain, thereby inhibiting the ATPase activity of the enzyme.[3]
The covalent nature of this interaction has been confirmed through techniques such as tandem mass spectrometry and washout experiments.[1] The high selectivity of this compound for VCP/p97 over other AAA ATPases and a panel of 53 kinases underscores its potential as a specific pharmacological tool.[3]
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of this compound against VCP/p97
| Target | Assay Condition | IC50 (µM) | Reference |
| Wild-type VCP | 60 µM ATP | 0.37 | [4][6] |
| Wild-type VCP | 1 mM ATP | 0.36 | [4][6] |
| Mutant VCPC522T | Not specified | Very weak | [4] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Assay Duration (h) | IC50 (µM) | Reference |
| HCT116 | 72 | 3.5 | [3][4] |
| HeLa | 72 | 3.0 | [3][4] |
| RPMI8226 | Not specified | 3.4 | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the quantitative data summary.
VCP/p97 ATPase Activity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the ATPase activity of purified VCP/p97.
-
Principle: The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by VCP/p97 in the presence of varying concentrations of the inhibitor.
-
Protocol:
-
Purified recombinant wild-type or mutant VCP/p97 is incubated with a range of this compound concentrations.
-
The reaction is initiated by the addition of a defined concentration of ATP (e.g., 60 µM or 1 mM).
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The reaction is stopped, and the amount of released Pi is quantified using a colorimetric method, such as the malachite green assay.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Proliferation Assay
-
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
-
Principle: This assay measures the number of viable cells after a defined period of treatment with the inhibitor.
-
Protocol (as described for HCT116 and HeLa cells): [4]
-
Cells are seeded at a density of 1,600 cells per well in 384-well plates.[4]
-
After 24 hours, the cells are treated with a serial dilution of this compound (typically in duplicate).[4]
-
The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.[4]
-
Following incubation, the cells are lysed, and the intracellular ATP content is measured using a luciferase-based assay (e.g., CellTiter-Glo®) as an indicator of cell viability.[4]
-
IC50 values are determined by normalizing the data to untreated controls and fitting to a dose-response curve.[4]
-
Visualizing the Impact of this compound
The following diagrams illustrate the mechanism of action of this compound and its downstream consequences.
Conclusion
This compound is a well-characterized covalent inhibitor of the AAA+ ATPase VCP/p97. Its specific interaction with Cys522 in the D2 domain leads to the inhibition of critical cellular processes, ultimately resulting in cancer cell death. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers investigating VCP/p97 biology and for professionals engaged in the development of novel therapeutics targeting this enzyme. The high selectivity and potent activity of this compound make it an invaluable tool for the continued validation of VCP/p97 as a therapeutic target in oncology and other disease areas.
References
- 1. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms Driving and Regulating the AAA+ ATPase VCP/p97, an Important Therapeutic Target for Treating Cancer, Neurological and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xcessbio.com [xcessbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
NMS-859 and the Unfolded Protein Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NMS-859 is a potent, covalent inhibitor of the AAA+ ATPase Valosin-Containing Protein (VCP/p97), a critical regulator of protein homeostasis. By targeting VCP, this compound disrupts cellular processes such as endoplasmic reticulum-associated degradation (ERAD), leading to the accumulation of misfolded proteins and the induction of the Unfolded Protein Response (UPR). This technical guide provides an in-depth analysis of the role of this compound in modulating the UPR, summarizing available data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. While direct quantitative data for this compound's effect on the UPR is limited, this guide synthesizes information from studies on other VCP inhibitors to provide a comprehensive overview for researchers in drug development and cellular stress biology.
Introduction to this compound and VCP/p97
This compound is a small molecule inhibitor that covalently modifies the Cys522 residue in the D2 ATPase domain of VCP/p97. This irreversible inhibition blocks the enzyme's ATPase activity, which is essential for its function in ubiquitin-dependent protein degradation pathways. VCP/p97 is a key player in cellular protein quality control, involved in processes such as ERAD, autophagy, and DNA damage repair. Its inhibition leads to the accumulation of poly-ubiquitinated proteins and triggers significant cellular stress, most notably the Unfolded Protein Response.
The Unfolded Protein Response (UPR)
The UPR is a highly conserved cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). It aims to restore proteostasis by:
-
Attenuating global protein synthesis to reduce the load of new proteins entering the ER.
-
Upregulating the expression of ER chaperones and folding enzymes to enhance the protein folding capacity.
-
Promoting the degradation of misfolded proteins through ERAD.
If these measures fail to resolve the ER stress, the UPR can switch to a pro-apoptotic signaling cascade. The UPR is mediated by three ER-resident transmembrane sensors:
-
IRE1α (Inositol-requiring enzyme 1α): An endoribonuclease that, upon activation, splices the mRNA of X-box binding protein 1 (XBP1). The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and degradation.
-
PERK (PKR-like ER kinase): A kinase that phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), leading to a general attenuation of protein synthesis. However, it selectively promotes the translation of certain mRNAs, such as that of activating transcription factor 4 (ATF4), which in turn upregulates pro-apoptotic genes like CHOP (GADD153).
-
ATF6 (Activating transcription factor 6): A transcription factor that, upon ER stress, translocates to the Golgi apparatus where it is cleaved to release its active cytosolic domain. This domain then moves to the nucleus to upregulate ER chaperone genes, such as BiP/GRP78.
This compound's Role in the Unfolded Protein Response
Inhibition of VCP/p97 by this compound disrupts the extraction of misfolded proteins from the ER for proteasomal degradation, leading to their accumulation and subsequent activation of the UPR. While direct and detailed quantitative studies on this compound's specific impact on each UPR branch are not extensively available, studies on other VCP inhibitors provide a strong indication of its mechanism.
One study has suggested that the induction of the UPR markers CHOP and ATF4 by this compound is "much more modest" compared to other VCP inhibitors like the allosteric inhibitor NMS-873 and the ATP-competitive inhibitor CB-5083[1]. This suggests that while this compound does induce the UPR, the magnitude of the response may differ from that of other VCP inhibitors with different mechanisms of action.
Data Presentation
The following tables summarize the available quantitative data for this compound and provide context from studies on other VCP inhibitors that activate the UPR.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| VCP/p97 Inhibition (IC50) | 0.37 µM | Wild-type VCP | [1] |
| Cell Viability (CC50) | Not specified | HCT116 (72h treatment) | [1] |
Table 2: Effects of VCP Inhibitors on UPR Markers (Data from other VCP inhibitors for context)
| UPR Marker | VCP Inhibitor | Cell Line | Fold Change/Effect | Reference |
| CHOP mRNA | CB-5083 (1 µM, 8h) | HCT116 | ~15-fold increase | [2] |
| BiP/GRP78 mRNA | CB-5083 (1 µM, 8h) | HCT116 | ~5-fold increase | [2] |
| Spliced XBP1 mRNA | CB-5083 (1 µM, 8h) | HCT116 | ~8-fold increase | [2] |
| ATF4 Protein | NMS-873 (5 µM, 6h) | HCT116 | Significant increase | [1] |
| CHOP Protein | NMS-873 (5 µM, 6h) | HCT116 | Significant increase | [1] |
Experimental Protocols
Detailed methodologies for key experiments to assess the role of this compound in the UPR are provided below. These are generalized protocols based on standard laboratory techniques.
Western Blot Analysis of UPR Markers
This protocol is for the detection of key UPR proteins such as phosphorylated eIF2α, total eIF2α, ATF4, CHOP, and cleaved ATF6.
4.1.1. Cell Lysis and Protein Quantification
-
Culture cells to 70-80% confluency and treat with desired concentrations of this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
4.1.2. SDS-PAGE and Immunoblotting
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-eIF2α, total eIF2α, ATF4, CHOP, or ATF6 overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
RT-qPCR Analysis of UPR Target Gene Expression
This protocol is for quantifying the mRNA levels of UPR target genes such as XBP1s, BiP/GRP78, and CHOP.
4.2.1. RNA Extraction and cDNA Synthesis
-
Treat cells with this compound as described above.
-
Extract total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
4.2.2. Quantitative PCR
-
Perform qPCR using a SYBR Green-based master mix and gene-specific primers for XBP1s, BiP/GRP78, CHOP, and a housekeeping gene (e.g., GAPDH or ACTB).
-
The PCR cycling conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: The three branches of the Unfolded Protein Response pathway.
Caption: Mechanism of this compound-induced UPR activation.
Caption: Workflow for analyzing this compound's effect on the UPR.
Conclusion
This compound, a covalent inhibitor of VCP/p97, disrupts cellular protein homeostasis, leading to the activation of the Unfolded Protein Response. While direct quantitative evidence for this compound's impact on the UPR is still emerging, the established mechanism of VCP inhibition strongly supports its role as a UPR inducer. The provided experimental protocols offer a framework for researchers to further investigate the specific effects of this compound on the IRE1α, PERK, and ATF6 signaling pathways. A deeper understanding of how this compound modulates the UPR will be crucial for its development as a potential therapeutic agent, particularly in diseases characterized by proteotoxic stress, such as cancer. Further research is warranted to quantify the dose- and time-dependent effects of this compound on UPR markers and to elucidate the functional consequences of UPR activation in response to this compound.
References
- 1. p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme’s ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Autophagy Pathways with the VCP/p97 Inhibitor NMS-859: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of how NMS-859, a potent and covalent inhibitor of the AAA+ ATPase VCP/p97, can be utilized as a tool to investigate the complex cellular process of autophagy. While not a direct inhibitor of the canonical autophagy initiation kinase Vps34, this compound's targeting of VCP/p97 offers a unique vantage point to probe the roles of this critical chaperone protein in both the initiation and maturation stages of autophagic pathways. This document outlines the mechanism of action of this compound, its effects on cellular processes related to autophagy, detailed experimental protocols for assessing these effects, and quantitative data to inform experimental design.
Introduction to this compound and its Target, VCP/p97
This compound is a small molecule inhibitor that acts as a potent and specific covalent modifier of the ATPase VCP/p97 (Valosin-Containing Protein), also known as p97.[1] It selectively targets Cys522 in the D2 active site of VCP/p97, thereby blocking ATP binding and inhibiting its function.[1][2] VCP/p97 is a highly conserved and abundant protein that plays a crucial role in a multitude of cellular processes, including protein quality control, endoplasmic reticulum-associated degradation (ERAD), and, importantly, the regulation of autophagy.[3][4]
VCP/p97 is positioned at a critical intersection between the ubiquitin-proteasome system (UPS) and autophagy, making it a key regulator of cellular proteostasis.[3] Its involvement in autophagy is multifaceted, with evidence suggesting roles in both the early stages of autophagosome biogenesis and the later stages of autophagosome maturation and fusion with lysosomes.[4][5] By inhibiting VCP/p97 with this compound, researchers can dissect the specific contributions of this ATPase to the intricate steps of the autophagic process.
Quantitative Data for this compound
The following tables summarize key quantitative data for this compound, providing a reference for its potency and cellular activity.
| Parameter | Value | Conditions | Reference |
| IC50 (VCP/p97 ATPase activity) | ~0.37 µM | Wild-type VCP/p97 | [1][2] |
| IC50 (VCP/p97 ATPase activity in cells) | 0.36 µM | 1 mM ATP | [6] |
| Selectivity | >10 µM | Against other AAA ATPases, HSP90, and 53 kinases | [1] |
| Cell Line | Assay | IC50 | Reference |
| HCT116 | Cell Proliferation | 3.5 µM | [1] |
| HeLa | Cell Proliferation | 3.0 µM | [1] |
| RPMI8226 | Cell Proliferation | 3.4 µM | [7] |
VCP/p97's Role in Autophagy Signaling
VCP/p97's influence on autophagy is complex, impacting both initiation and maturation phases through various interactions.
Caption: VCP/p97's dual role in autophagy initiation and maturation.
Experimental Workflows for Investigating Autophagy with this compound
The following diagram outlines a typical experimental workflow to assess the impact of this compound on autophagy.
Caption: A logical workflow for studying autophagy with this compound.
Key Experimental Protocols
Detailed methodologies for essential experiments are provided below.
Western Blotting for LC3 and p62/SQSTM1
This protocol is for assessing the levels of key autophagy marker proteins.
a. Cell Lysis and Protein Quantification:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound (e.g., 2.5-10 µM) for desired time points (e.g., 6, 12, 24 hours). Include vehicle control (DMSO) and positive controls.
-
For autophagic flux analysis, treat a parallel set of wells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 2-4 hours of the this compound treatment.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA protein assay.
b. SDS-PAGE and Immunoblotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 12-15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C (e.g., rabbit anti-LC3B, 1:1000; rabbit anti-p62/SQSTM1, 1:1000; mouse anti-β-actin, 1:5000).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
c. Data Analysis:
-
Perform densitometric analysis of the bands using software like ImageJ.
-
Calculate the LC3-II/LC3-I ratio or normalize LC3-II to a loading control.
-
Normalize p62 levels to a loading control.
-
Compare the protein levels in this compound-treated samples to controls. An accumulation of LC3-II and p62 suggests a blockage in autophagic flux.
Fluorescence Microscopy of GFP-LC3 Puncta
This protocol is for visualizing and quantifying autophagosome formation.
a. Cell Culture and Transfection:
-
Seed cells on glass coverslips in a 24-well plate.
-
Transfect cells with a GFP-LC3 expression plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow 24-48 hours for protein expression.
-
Alternatively, use a cell line stably expressing GFP-LC3.
b. Treatment and Staining:
-
Treat the GFP-LC3 expressing cells with this compound (e.g., 2.5-10 µM) for the desired time points.
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
(Optional) Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
(Optional) Counterstain nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
c. Imaging and Quantification:
-
Acquire images using a fluorescence microscope with appropriate filters for GFP and DAPI.
-
Quantify the number of GFP-LC3 puncta per cell in at least 50-100 cells per condition.
-
An increase in the number of GFP-LC3 puncta upon this compound treatment may indicate either an induction of autophagy or a block in autophagosome degradation.
Autophagic Flux Assay
This assay is crucial to distinguish between the induction of autophagy and the blockage of the pathway.
a. Experimental Setup:
-
Follow the protocols for either Western Blotting or Fluorescence Microscopy.
-
For each experimental condition (vehicle control, this compound treatment), prepare two sets of samples.
-
In one set, add a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the final 2-4 hours of the experiment. The other set remains without the lysosomal inhibitor.
b. Data Analysis:
-
Western Blot: Compare the amount of LC3-II in the absence and presence of the lysosomal inhibitor for each condition. Autophagic flux is represented by the difference in LC3-II levels. If this compound blocks autophagy, the accumulation of LC3-II in the presence of the lysosomal inhibitor will be less pronounced compared to the control.
-
Fluorescence Microscopy: Compare the number of GFP-LC3 puncta in the absence and presence of the lysosomal inhibitor. A significant increase in puncta after adding the inhibitor indicates active autophagic flux. If this compound impairs autophagosome maturation, the difference in puncta number with and without the inhibitor will be reduced.
Conclusion
This compound serves as a valuable pharmacological tool for elucidating the roles of VCP/p97 in autophagy. By employing the experimental approaches detailed in this guide, researchers can effectively investigate how the inhibition of VCP/p97 by this compound impacts autophagosome formation, maturation, and overall autophagic flux. This knowledge will contribute to a deeper understanding of the intricate regulation of autophagy and its intersection with other critical cellular pathways, with potential implications for drug development in cancer and neurodegenerative diseases where these processes are often dysregulated.
References
- 1. p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme’s ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. VCP/p97 modulates PtdIns3P production and autophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VCP/p97 is essential for maturation of ubiquitin-containing autophagosomes and this function is impaired by mutations that cause IBMPFD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adapted ATPase domain communication overcomes the cytotoxicity of p97 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
NMS-859: A Covalent Inhibitor of VCP/p97 ATPase - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NMS-859, a potent and specific covalent inhibitor of the ATPase VCP/p97. This document details its chemical properties, mechanism of action, and its impact on cellular signaling pathways, particularly the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway. Experimental protocols and key data are presented to support researchers in the fields of cancer biology, neurodegenerative diseases, and drug discovery.
Chemical Properties and Identification
This compound is a small molecule inhibitor identified through high-throughput screening. Its core chemical identity and properties are summarized below.
CAS Number: 1449236-96-7[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-chloro-N-(3-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)phenyl)acetamide | [1] |
| Molecular Formula | C₁₅H₁₂ClN₃O₃S | [1] |
| Molecular Weight | 349.79 g/mol | [1] |
| Appearance | Solid powder | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store at -20°C | |
| SMILES | O=C(CCl)NC1=CC(=CC=C1)NC1=NS(=O)(=O)C2=CC=CC=C21 | [1] |
| InChIKey | JWMFLBAPPIWNGG-UHFFFAOYSA-N | [1] |
Mechanism of Action: Covalent Inhibition of VCP/p97
This compound acts as a potent and specific covalent inhibitor of the Valosin-Containing Protein (VCP), also known as p97, a member of the AAA+ (ATPases Associated with diverse cellular Activities) family of chaperones.
This compound features an electrophilic α-chloroacetamide group that selectively and covalently modifies the Cysteine 522 (Cys522) residue located in the D2 ATPase domain of VCP/p97. This covalent modification is irreversible and blocks the binding of ATP to the active site, thereby inhibiting the ATPase activity of the enzyme. The inhibition of VCP/p97 disrupts its crucial role in cellular protein homeostasis, particularly in the ubiquitin-proteasome system (UPS) and the ERAD pathway.[3][4]
The inhibition of VCP/p97 by this compound leads to the accumulation of ubiquitinated and misfolded proteins, inducing ER stress and ultimately triggering apoptosis in cancer cells.[3][5] This mechanism provides a strong rationale for investigating this compound as a potential therapeutic agent in oncology and other diseases characterized by protein aggregation.
Table 2: Biological Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (VCP/p97 ATPase activity) | - | ~0.37 µM | [1] |
| IC₅₀ (Cell Proliferation) | HCT116 | 3.5 µM | [1] |
| IC₅₀ (Cell Proliferation) | HeLa | 3.0 µM | [1] |
Signaling Pathway: Inhibition of the ERAD Pathway
VCP/p97 is a key player in the ERAD pathway, a quality control mechanism that removes misfolded or unassembled proteins from the endoplasmic reticulum for degradation by the proteasome. This compound's inhibition of VCP/p97 directly disrupts this critical cellular process.
Caption: this compound covalently inhibits the VCP/p97 complex, blocking the extraction of ubiquitinated misfolded proteins from the ER, leading to ER stress and apoptosis.
The inhibition of VCP/p97 by this compound causes the accumulation of polyubiquitinated substrates that would normally be processed for proteasomal degradation. This accumulation triggers the Unfolded Protein Response (UPR), a cellular stress response that can ultimately lead to programmed cell death, or apoptosis.
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the study of this compound.
Synthesis and Purification of this compound
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the reviewed literature. However, based on the synthesis of similar 2-chloro-N-aryl acetamides, a general synthetic route can be proposed. The synthesis likely involves the acylation of a substituted aniline precursor with chloroacetyl chloride.
General Synthetic Workflow:
Caption: A plausible synthetic route to this compound involves the acylation of a key aniline intermediate with chloroacetyl chloride.
Purification: Purification of the crude product would likely be achieved through standard techniques such as recrystallization from a suitable solvent system (e.g., ethanol) or column chromatography on silica gel.
VCP/p97 ATPase Activity Assay
The inhibitory effect of this compound on the ATPase activity of VCP/p97 can be measured using various methods, including colorimetric, fluorescence, or luminescence-based assays that detect the depletion of ATP or the generation of ADP or inorganic phosphate (Pi). A common method is a malachite green-based colorimetric assay to quantify the released inorganic phosphate.
Protocol Outline:
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 1 mM DTT).
-
Add purified recombinant VCP/p97 protein to the buffer.
-
Add this compound at various concentrations (and a DMSO vehicle control).
-
Pre-incubate the enzyme with the inhibitor to allow for covalent modification.
-
-
Initiate Reaction:
-
Add ATP to initiate the hydrolysis reaction.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Stop Reaction & Detection:
-
Stop the reaction (e.g., by adding EDTA).
-
Add a malachite green reagent to detect the amount of inorganic phosphate released.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm).
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value.
-
Experimental Workflow for ATPase Assay:
Caption: A typical workflow for determining the IC₅₀ of this compound against VCP/p97 ATPase activity.
Cell Viability Assay
The cytotoxic effect of this compound on cancer cell lines can be determined using a variety of cell viability assays, such as those based on ATP measurement (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT or XTT).
Protocol Outline (CellTiter-Glo®):
-
Cell Seeding:
-
Seed cells (e.g., HCT116, HeLa) in a 96-well or 384-well plate at an appropriate density.
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound (and a DMSO vehicle control).
-
Incubate for a specified period (e.g., 72 hours).
-
-
Lysis and Luminescence Measurement:
-
Add the CellTiter-Glo® reagent, which lyses the cells and contains luciferase and its substrate.
-
Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration and determine the IC₅₀ value.
-
Conclusion
This compound is a valuable research tool for studying the function of VCP/p97 and the cellular pathways it regulates. Its potent and covalent mechanism of inhibition provides a robust method for interrogating the consequences of VCP/p97 dysfunction. The data presented in this guide underscore the potential of targeting VCP/p97 as a therapeutic strategy in diseases such as cancer, and this compound serves as a critical chemical probe in these investigations. Further research into the synthesis, formulation, and in vivo efficacy of this compound and its analogs is warranted to explore its full therapeutic potential.
References
- 1. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.info [ijpsr.info]
- 3. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the ERAD pathway via inhibition of signal peptide peptidase for antiparasitic therapeutic design - PMC [pmc.ncbi.nlm.nih.gov]
NMS-859: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
NMS-859 is a potent, covalent inhibitor of the ATPase VCP/p97, a key player in cellular protein homeostasis. Its development as a potential therapeutic agent necessitates a thorough understanding of its physicochemical properties, including solubility and stability. This guide provides a consolidated overview of the available data on this compound's solubility and stability, outlines general experimental protocols for assessing these characteristics, and illustrates its mechanism of action within the VCP/p97 signaling pathway.
Quantitative Solubility and Stability Data
The following tables summarize the known quantitative data for this compound's solubility and stability based on publicly available information.
Table 1: this compound Solubility Data
| Solvent | Concentration | Method/Notes |
| Dimethyl Sulfoxide (DMSO) | ≤ 100 mM | Data from supplier technical documents.[1] |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (~142.94 mM) | Requires sonication; hygroscopic DMSO may impact solubility.[2] |
| In vivo formulation vehicle | ≥ 2.5 mg/mL (≥ 7.15 mM) | Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2] |
Table 2: this compound Stability and Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Long-term (months to years) | Recommended for optimal stability.[3] |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Suitable for transient storage.[3] |
| Solid Powder | Ambient Temperature | Short-term (weeks) | Stable enough for typical shipping durations.[3] |
| Stock Solution (in DMSO) | -80°C | Up to 2 years | Aliquoting is recommended to avoid freeze-thaw cycles.[2] |
| Stock Solution (in DMSO) | -20°C | Up to 1 year | Aliquoting is recommended.[2] |
Note: Data on the degradation kinetics and stability of this compound in various aqueous solutions and pH conditions are not detailed in the available literature.
Experimental Protocols
While specific experimental protocols for determining the solubility and stability of this compound are not detailed in the available literature, this section outlines generalized methodologies commonly employed in the pharmaceutical sciences for such assessments.
Aqueous Thermodynamic Solubility (Shake-Flask Method)
This method is the gold standard for determining thermodynamic solubility.
Protocol:
-
Preparation: Prepare a series of buffers at various physiologically relevant pH values (e.g., pH 5.0, 6.2, 7.4).
-
Addition of Compound: Add an excess amount of solid this compound to a known volume of each buffer in a sealed container (e.g., glass vial). The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution. This is commonly achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Standard Curve: Generate a standard curve of this compound of known concentrations to accurately quantify the solubility.
Stability Assessment in Solution
This protocol assesses the chemical stability of this compound in a given solvent or buffer over time.
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Working Solution Preparation: Dilute the stock solution into the desired aqueous buffer (e.g., PBS, pH 7.4) to a final concentration suitable for analysis and below its solubility limit.
-
Incubation: Aliquot the working solution into multiple sealed vials and incubate them at one or more temperatures (e.g., 4°C, 25°C, 40°C).
-
Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from incubation.
-
Quenching (if necessary): Stop any further degradation by freezing the sample immediately at -80°C.
-
Quantification: Analyze the concentration of the remaining this compound at each time point using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradants.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate.
Visualizations
This compound Mechanism of Action and VCP/p97 Signaling
This compound is a covalent inhibitor of the VCP/p97 ATPase. VCP/p97 is a critical component of cellular machinery that unfolds and extracts ubiquitinated proteins from complexes or membranes, thereby regulating numerous downstream pathways. Its inhibition leads to the accumulation of ubiquitinated proteins and triggers cellular stress responses, ultimately leading to apoptosis in cancer cells.
Caption: Mechanism of this compound inhibition on the VCP/p97 signaling pathway.
Experimental Workflow for Solubility and Stability Assessment
The logical flow for determining the key physicochemical properties of a compound like this compound is depicted below.
References
Initial Studies of NMS-859 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial preclinical studies of NMS-859, a potent and covalent inhibitor of the Valosin-Containing Protein (VCP/p97) ATPase, in various cancer cell lines. This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the implicated signaling pathways.
Core Mechanism of Action
This compound is a small molecule inhibitor that selectively targets VCP/p97, a critical enzyme in protein homeostasis.[1][2] VCP/p97 is an ATPase associated with a wide variety of cellular activities (AAA+ ATPase) and plays a crucial role in the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy.[3][4]
This compound acts as a covalent inhibitor, forming a bond with the Cys522 residue within the D2 ATPase domain of VCP.[5] This irreversible binding blocks the enzyme's ATPase activity, preventing the unfolding and processing of ubiquitinated proteins.[1][2] The disruption of these essential cellular processes leads to an accumulation of misfolded proteins, triggering the Unfolded Protein Response (UPR) and ultimately inducing apoptosis in cancer cells.[3][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from initial studies of this compound in cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Condition | IC50 (μM) | Reference |
| Wild-type VCP/p97 | 60 μM ATP | 0.37 | [3] |
| Wild-type VCP/p97 | 1 mM ATP | 0.36 | [3] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| HCT116 | Colon Carcinoma | 3.5 | [1] |
| HeLa | Cervical Cancer | 3.0 | [1] |
Signaling Pathways
The inhibition of VCP/p97 by this compound triggers a cascade of downstream signaling events, primarily involving the Unfolded Protein Response (UPR) and the autophagy pathway.
VCP/p97 Inhibition and ER-Associated Degradation (ERAD)
VCP/p97 is essential for the extraction of misfolded proteins from the endoplasmic reticulum (ER) for subsequent degradation by the proteasome, a process known as ERAD. This compound-mediated inhibition of VCP/p97 disrupts ERAD, leading to the accumulation of unfolded proteins within the ER, a condition known as ER stress.
Unfolded Protein Response (UPR) Activation
The accumulation of unfolded proteins in the ER due to VCP/p97 inhibition activates the UPR. This signaling network attempts to restore protein homeostasis but can trigger apoptosis if the ER stress is prolonged or severe. Key markers of UPR activation include the transcription factors ATF4 and CHOP.
Modulation of Autophagy
VCP/p97 is also involved in the maturation of autophagosomes. Its inhibition by this compound can lead to a disruption of the autophagy process, often characterized by the accumulation of the autophagy receptor p62/SQSTM1 and the lipidated form of LC3 (LC3-II).
References
- 1. Valosin-Containing Protein (VCP)/p97: A Prognostic Biomarker and Therapeutic Target in Cancer [mdpi.com]
- 2. What are VCP inhibitors and how do they work? [synapse.patsnap.com]
- 3. VCP inhibitors induce endoplasmic reticulum stress, cause cell cycle arrest, trigger caspase‐mediated cell death and synergistically kill ovarian cancer cells in combination with Salubrinal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VCP inhibition induces an unfolded protein response and apoptosis in human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the ATPase p97/VCP: From basic research to clinical applications — Department of Oncology [oncology.ox.ac.uk]
- 6. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NMS-859 in In Vitro Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NMS-859 is a potent and covalent inhibitor of the AAA+ ATPase VCP (Valosin-Containing Protein), also known as p97. It selectively targets the Cys522 residue within the D2 active site of VCP, leading to the inhibition of its ATPase activity. VCP/p97 plays a critical role in various cellular processes, including protein homeostasis, by mediating the retrotranslocation of misfolded proteins from the endoplasmic reticulum (ER) to the cytosol for degradation via the ER-associated degradation (ERAD) pathway. Inhibition of VCP/p97 by this compound disrupts these processes, leading to ER stress, activation of the unfolded protein response (UPR), and ultimately, cancer cell death. These application notes provide a detailed protocol for assessing the in vitro cell viability of cancer cell lines treated with this compound using a luciferase-based ATP assay.
Mechanism of Action
This compound acts as an irreversible inhibitor of VCP/p97. By covalently binding to Cys522 in the D2 ATPase domain, it blocks ATP binding and hydrolysis, which is essential for the conformational changes required for VCP/p97's function. This inhibition leads to the accumulation of ubiquitinated, misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR). Persistent ER stress and UPR activation ultimately result in apoptosis.
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound.
Table 1: Enzymatic Inhibition of VCP/p97 by this compound
| Target | ATP Concentration | IC50 (µM) | Reference |
| Wild-type VCP | 60 µM | 0.37 | [1] |
| Wild-type VCP | 1 mM | 0.36 | [1] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | 72 hours | 3.5 | [1][2] |
| HeLa | Cervical Cancer | 72 hours | 3.0 | [1][2] |
Experimental Protocols
In Vitro Cell Viability Assay Using a Luciferase-Based ATP Detection Method (e.g., CellTiter-Glo®)
This protocol outlines the steps to determine the effect of this compound on the viability of adherent cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cancer cell line of interest (e.g., HCT116, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Sterile, opaque-walled 96-well or 384-well microplates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent)
-
Multichannel pipette
-
Luminometer
Protocol:
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and neutralize with complete culture medium.
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Perform a cell count to determine cell concentration.
-
Dilute the cell suspension to the desired seeding density. For a 384-well plate, a starting density of approximately 1,600 cells per well is recommended.[1] For a 96-well plate, a density of 5,000-10,000 cells per well is a common starting point.
-
Seed the cells into the wells of the opaque-walled microplate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from the stock solution. A typical protocol uses eight dilution points.
-
Ensure the final DMSO concentration in all wells (including untreated controls) is consistent and low (e.g., ≤ 0.1%) to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound. Treat each concentration in duplicate or triplicate.
-
Include untreated control wells (medium with DMSO only) and background wells (medium only, no cells).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.[1]
-
-
Cell Viability Measurement (using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence value from the background wells from all other measurements.
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Experimental workflow for the in vitro cell viability assay with this compound.
Caption: Signaling pathway affected by this compound.
References
Application Notes and Protocols for Western Blot Analysis Following NMS-859 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing Western blot analysis to investigate the cellular effects of NMS-859, a potent and specific covalent inhibitor of the ATPase VCP/p97. Inhibition of p97 disrupts cellular protein homeostasis, leading to the accumulation of ubiquitinated proteins and the induction of the Unfolded Protein Response (UPR), making it a compelling target in cancer therapy. This document outlines the underlying signaling pathways, detailed experimental protocols, and expected quantitative outcomes.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that covalently modifies Cys522 in the D2 ATPase domain of Valosin-Containing Protein (VCP), also known as p97.[1][2][3] This irreversible binding inhibits the ATPase activity of p97, a critical enzyme in the ubiquitin-proteasome system (UPS) and other cellular processes requiring protein remodeling. The primary function of p97 is to segregate ubiquitinated proteins from cellular structures, facilitating their degradation by the proteasome. Inhibition of p97 by this compound leads to a bottleneck in protein degradation, resulting in the accumulation of polyubiquitinated proteins and triggering the Endoplasmic Reticulum (ER) stress response, also known as the Unfolded Protein Response (UPR).[4][5] Key markers that are upregulated as a consequence of p97 inhibition include Activating Transcription Factor 4 (ATF4) and C/EBP Homologous Protein (CHOP), which are critical mediators of ER stress-induced apoptosis.[5][6][7] Additionally, the autophagy receptor p62/SQSTM1, which is itself cleared by autophagy, accumulates when the pathway is disrupted.[8][9]
Data Presentation: Expected Quantitative Changes in Protein Expression
Treatment of cancer cell lines with this compound or functionally similar p97 inhibitors is expected to produce significant changes in the expression levels of key proteins involved in the UPR and ubiquitin-proteasome pathways. The following tables summarize representative quantitative data obtained from Western blot analysis following treatment with p97 inhibitors.
Table 1: Upregulation of UPR Markers Following p97 Inhibition
| Target Protein | Treatment | Cell Line | Fold Change (vs. Control) | Reference |
| ATF4 | p97 Inhibitor (e.g., NMS-873) | HCT116 | ~3.5 - 5.0 | [6][7] |
| CHOP | p97 Inhibitor (e.g., NMS-873) | HCT116 | ~4.0 - 6.0 | [6][7] |
| BiP/GRP78 | p97 Inhibitor (e.g., CB-5083) | A549 | ~2.0 - 3.0 |
Table 2: Accumulation of Ubiquitinated Proteins and Autophagy Markers
| Target Protein | Treatment | Cell Line | Fold Change (vs. Control) | Reference |
| Polyubiquitin (K48-linkage) | p97 Inhibitor (e.g., CB-5083) | HCT116 | Significant Increase | [6] |
| p62/SQSTM1 | p97 Inhibitor | - | ~1.5 - 2.5 | [8][9] |
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits p97, leading to ER stress and apoptosis.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis of this compound treated cells.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: HCT116 (human colorectal carcinoma) or HeLa (human cervical cancer) cells are suitable for these experiments.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with this compound at a final concentration of 2.5-10 µM for 6-24 hours. Include a DMSO-treated vehicle control.
-
Protein Extraction
-
Cell Lysis:
-
After treatment, aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Clarification:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Protein Quantification and Sample Preparation
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95°C for 5 minutes to denature the proteins.
-
Western Blotting
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane into a 4-20% gradient or a 12% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Rabbit anti-ATF4 (1:1000)
-
Rabbit anti-CHOP (1:1000)
-
Mouse anti-polyubiquitin (FK2, 1:1000)
-
Rabbit anti-p62/SQSTM1 (1:1000)
-
Mouse anti-GAPDH (1:5000) or Rabbit anti-β-actin (1:5000) as a loading control.
-
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, 1:5000) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the corresponding loading control bands.
-
Calculate the fold change in protein expression relative to the vehicle-treated control.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Caspase-6-Mediated Processing of the Valosin Containing Protein (p97) in Alzheimer's Disease: A Novel Link to Dysfunction in Ubiquitin Proteasome System-Mediated Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. Adapted ATPase domain communication overcomes the cytotoxicity of p97 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme’s ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p62/SQSTM1 accumulation due to degradation inhibition and transcriptional activation plays a critical role in silica nanoparticle-induced airway inflammation via NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autophagy hub-protein p62 orchestrates oxidative, endoplasmic reticulum stress, and inflammatory responses post-ischemia, exacerbating stroke outcome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMS-859 in HCT116 and HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing NMS-859, a potent and covalent inhibitor of Valosin-Containing Protein (VCP)/p97, in HCT116 human colon carcinoma and HeLa human cervical cancer cell lines. The provided information is intended to guide researchers in designing and executing experiments to investigate the cellular effects of this compound.
Introduction
This compound is a specific small molecule that covalently inhibits the ATPase activity of VCP/p97 by modifying the Cys522 residue in the D2 ATPase domain.[1][2] Inhibition of VCP/p97 disrupts cellular protein homeostasis, leading to the accumulation of ubiquitinated proteins and triggering the Unfolded Protein Response (UPR) and ultimately, apoptosis.[1][3] This makes VCP/p97 an attractive target for cancer therapy, and this compound serves as a valuable tool for studying its role in cancer cell biology.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in HCT116 and HeLa cells, which represent the concentration required to inhibit cell proliferation by 50%. A general concentration range for in vitro assays is also provided.
| Cell Line | IC50 Value (µM) | General In Vitro Concentration Range (µM) |
| HCT116 | 3.5[1] | 2.5 - 10[1] |
| HeLa | 3.0[1] | 2.5 - 10[1] |
Experimental Protocols
Cell Culture
HCT116 and HeLa cells should be cultured in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For HCT116 cells, McCoy's 5a Medium supplemented with 10% FBS is commonly used.[4] For HeLa cells, Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS is a standard choice.
Protocol 1: Cell Viability Assay (ATP-Based)
This protocol determines the effect of this compound on the viability of HCT116 and HeLa cells.
Materials:
-
HCT116 or HeLa cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well white, clear-bottom plates
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed HCT116 or HeLa cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Prepare a serial dilution of this compound in complete growth medium. It is recommended to start with a concentration range that brackets the IC50 value (e.g., 0.1 µM to 20 µM). Include a DMSO-only control.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or the DMSO control.
-
Incubate the plate for 72 hours.
-
Equilibrate the plate and the ATP-based viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions (typically 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Western Blot
This protocol assesses the induction of apoptosis by this compound through the detection of cleaved PARP and cleaved caspase-3.
Materials:
-
HCT116 or HeLa cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cleaved PARP, anti-cleaved caspase-3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HCT116 or HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at concentrations around the IC50 value (e.g., 3 µM, 5 µM, 10 µM) and a DMSO control for 24 to 48 hours.
-
Harvest the cells by scraping and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Increased levels of cleaved PARP and cleaved caspase-3 are indicative of apoptosis.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol analyzes the effect of this compound on cell cycle distribution using PI staining and flow cytometry.
Materials:
-
HCT116 or HeLa cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
PI/RNase staining buffer
-
Flow cytometer
Procedure:
-
Seed HCT116 or HeLa cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the IC50 value (e.g., 3 µM, 5 µM, 10 µM) and a DMSO control for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase staining buffer and incubate in the dark for 30 minutes at room temperature.[5]
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is an expected outcome of VCP/p97 inhibition.
Signaling Pathways and Visualizations
VCP/p97 Inhibition Signaling Pathway
Inhibition of VCP/p97 by this compound disrupts the processing of ubiquitinated proteins, leading to their accumulation and causing endoplasmic reticulum (ER) stress. This activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6. Chronic ER stress and a sustained UPR can ultimately lead to the induction of apoptosis.
Caption: Signaling pathway initiated by this compound-mediated VCP/p97 inhibition.
Experimental Workflow for this compound Cellular Assays
The following diagram illustrates a typical workflow for investigating the effects of this compound on HCT116 and HeLa cells.
Caption: General experimental workflow for studying this compound effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of VCP modulates NF-κB signaling pathway to suppress multiple myeloma cell proliferation and osteoclast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VCP inhibition induces an unfolded protein response and apoptosis in human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Legacy effect of high glucose on promoting survival of HCT116 colorectal cancer cells by reducing endoplasmic reticulum stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Note and Protocol: Preparation of NMS-859 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
NMS-859 is a potent and specific covalent inhibitor of the ATPase VCP/p97, which plays a critical role in protein homeostasis.[1][2] Due to its potential as a therapeutic agent, particularly in oncology, accurate and consistent preparation of this compound for in vitro and in vivo studies is crucial. This document provides a detailed protocol for the preparation of a stock solution of this compound in dimethyl sulfoxide (DMSO).
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value |
| Molecular Weight | 349.79 g/mol |
| CAS Number | 1449236-96-7 |
| Appearance | Solid Powder |
| Solubility (DMSO) | Up to 100 mM[1], ≥ 42 mg/mL (approx. 120 mM)[3] |
| Purity | ≥98% |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound solid powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or heat block, sonicator
Step-by-Step Procedure
-
Equilibrate Reagents: Allow the this compound vial and the DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Tare a clean, dry microcentrifuge tube or vial on the analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 3.498 mg of this compound.
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 349.79 g/mol x 1000 mg/g = 3.498 mg
-
-
Add DMSO: Add the calculated volume of DMSO to the vial containing the this compound powder. To prepare 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. If necessary, gentle warming to 37°C or brief sonication can be used to aid dissolution.[3] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Storage of Stock Solution
Proper storage is critical to maintain the stability and activity of the this compound stock solution.
-
Short-term storage: Store aliquots at 4°C for up to two weeks.[4]
-
Long-term storage: For longer periods, store aliquots at -20°C for up to one month or at -80°C for up to six months.[3][4]
Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation in DMSO.
References
Application Notes and Protocols for NMS-859 Treatment in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing NMS-859, a potent and covalent inhibitor of the ATPase VCP/p97, for the induction of apoptosis in cancer cell lines. The following sections detail the mechanism of action, quantitative data on its efficacy, detailed experimental protocols for apoptosis analysis, and visualizations of the relevant biological pathways and workflows.
Introduction to this compound and its Mechanism of Action
This compound is a specific small molecule inhibitor that covalently modifies the Cys522 residue within the D2 ATPase domain of Valosin-Containing Protein (VCP), also known as p97.[1][2] VCP/p97 is a critical enzyme in protein homeostasis, playing a key role in the ubiquitin-proteasome system (UPS) and endoplasmic reticulum-associated degradation (ERAD). By inhibiting VCP/p97, this compound disrupts these processes, leading to an accumulation of misfolded and poly-ubiquitinated proteins. This triggers the Unfolded Protein Response (UPR), a cellular stress response that, when prolonged and unresolved, initiates apoptotic cell death.[3][4] This targeted mechanism makes this compound a valuable tool for cancer research and a potential therapeutic agent.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in inhibiting VCP/p97 and cancer cell proliferation.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value | Cell Lines / Conditions | Reference(s) |
| Wild-type VCP/p97 | IC₅₀ | ~0.37 µM | In the presence of 60 µM ATP | [1][5] |
| Wild-type VCP/p97 | IC₅₀ | ~0.36 µM | In the presence of 1 mM ATP | [5] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Parameter | Value | Treatment Duration | Reference(s) |
| HCT116 (Colon Carcinoma) | IC₅₀ | 3.5 µM | 72 hours | [1][5] |
| HeLa (Cervical Carcinoma) | IC₅₀ | 3.0 µM | 72 hours | [1][5] |
Signaling Pathway of this compound-Induced Apoptosis
The inhibition of VCP/p97 by this compound sets off a cascade of cellular events culminating in apoptosis. The diagram below illustrates this signaling pathway.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess apoptosis induced by this compound.
Cell Viability Assay (Based on ATP content)
This protocol is adapted from methodologies used to assess the anti-proliferative effects of this compound.[5]
Objective: To determine the dose-dependent effect of this compound on cell viability over a 72-hour period.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines (e.g., HCT116, HeLa)
-
384-well white clear-bottom plates
-
Cell culture medium
-
Thermostable firefly luciferase-based assay kit (e.g., CellTiter-Glo®)
-
Plate reader capable of luminescence detection
Procedure:
-
Seed cells at a density of 1,600 cells per well in a 384-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in cell culture medium. It is recommended to use a range of concentrations (e.g., 0.1 µM to 20 µM) with eight dilution points, in duplicate.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) group.
-
Incubate the plates for an additional 72 hours.
-
Allow the plates to equilibrate to room temperature.
-
Add the luciferase-based assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.
Time-Course Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol provides a framework for analyzing the kinetics of this compound-induced apoptosis.
Objective: To quantify the percentage of apoptotic and necrotic cells at different time points following this compound treatment.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a predetermined concentration of this compound (e.g., at or near the IC₅₀ value). Include a vehicle control.
-
Incubate the cells for various time points (e.g., 6, 12, 24, 48, and 72 hours).
-
At each time point, harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis of Apoptosis Markers
This protocol details the detection of key protein markers involved in the apoptotic pathway.
Objective: To assess the time-dependent activation of the UPR and key apoptotic proteins following this compound treatment.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against: CHOP, ATF4, cleaved Caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Protein electrophoresis and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with this compound as described in the Annexin V/PI staining protocol for various time points (e.g., 0, 3, 6, 12, 24, 48 hours).
-
At each time point, lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities relative to the loading control to determine the temporal changes in protein expression and cleavage.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for the Cell Viability Assay.
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Caption: Workflow for Western Blot Analysis of Apoptosis Markers.
References
NMS-859: A Powerful Tool for Interrogating the ER-Associated Degradation (ERAD) Pathway
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
NMS-859 is a potent, selective, and covalent inhibitor of the AAA+ ATPase p97/VCP (Valosin-Containing Protein).[1][2] By targeting the Cys522 residue within the D2 ATPase domain, this compound effectively blocks the enzymatic activity of p97/VCP, a critical regulator of cellular protein homeostasis.[1][3] One of the key cellular processes disrupted by the inhibition of p97/VCP is Endoplasmic Reticulum-Associated Degradation (ERAD). This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe to study the intricacies of the ERAD pathway.
The ERAD pathway is a crucial quality control mechanism that identifies and eliminates misfolded or unassembled proteins from the endoplasmic reticulum. This process involves the recognition of aberrant proteins, their retro-translocation into the cytosol, ubiquitination, and subsequent degradation by the proteasome. p97/VCP plays a pivotal role in the retro-translocation step, utilizing the energy from ATP hydrolysis to extract ubiquitinated substrates from the ER membrane. Inhibition of p97/VCP by this compound leads to the accumulation of these ERAD substrates, providing a valuable experimental window to study the dynamics and components of this essential cellular pathway.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various assays. The following tables summarize key quantitative data for this compound and, for comparative purposes, other relevant p97 inhibitors.
Table 1: In Vitro Inhibitory Activity of p97/VCP Inhibitors
| Compound | Target | Mechanism of Action | IC50 (µM) | Reference |
| This compound | p97/VCP | Covalent, ATP-competitive | ~0.37 | [1][2] |
| NMS-873 | p97/VCP | Allosteric, Non-covalent | - | [1] |
| CB-5083 | p97/VCP | Reversible, ATP-competitive | - | [4] |
| DBeQ | p97/VCP | Reversible, ATP-competitive | - | [4] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 (µM) | Reference |
| HCT116 | Cell Proliferation | 3.5 | [2] |
| HeLa | Cell Proliferation | 3.0 | [2] |
Table 3: Effect of p97 Inhibitors on p97 Cofactor Binding
| Inhibitor | Fold Increase in UFD1/NPL4 Binding to p97 | Reference |
| This compound | Up to 2.1 | [4] |
| NMS-873 | ~12 | [4] |
| CB-5083 | ~12 | [4] |
| DBeQ | Slight increase | [4] |
| EerI | Slight increase | [4] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the ERAD signaling pathway and a typical experimental workflow for studying ERAD inhibition.
ERAD Signaling Pathway
This diagram illustrates the key stages of the ER-associated degradation pathway and highlights the central role of p97/VCP, the target of this compound.
Caption: The ERAD pathway and the inhibitory action of this compound on the p97/VCP complex.
Experimental Workflow for Studying ERAD Inhibition
This diagram outlines a typical experimental workflow to investigate the effect of this compound on the accumulation of an ERAD substrate.
Caption: A typical workflow for analyzing ERAD substrate accumulation using this compound.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on the ERAD pathway.
Protocol 1: Cycloheximide (CHX) Chase Assay to Monitor ERAD Substrate Degradation
This assay is used to determine the degradation rate of an ERAD substrate in the presence or absence of this compound.
Materials:
-
Cells stably or transiently expressing a model ERAD substrate (e.g., TCRα-GFP).
-
Complete cell culture medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO).
-
Vehicle control (DMSO).
-
Proteasome inhibitor (e.g., MG132) as a positive control for degradation inhibition.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibodies against the ERAD substrate and a loading control (e.g., anti-GFP, anti-p97, or anti-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Seeding: Seed cells in multi-well plates to allow for multiple time points and treatments.
-
Treatment:
-
Pre-treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours.
-
Add CHX to a final concentration of 50-100 µg/mL to inhibit new protein synthesis. This marks time point 0.
-
-
Time Course: Incubate the cells and collect samples at various time points (e.g., 0, 1, 2, 4, 6 hours).
-
Cell Lysis:
-
At each time point, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the ERAD substrate and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the ERAD substrate to the loading control for each time point. Plot the relative protein levels against time to determine the degradation kinetics.
Protocol 2: Western Blot Analysis of ERAD Substrate Accumulation
This protocol is designed to assess the dose-dependent accumulation of an ERAD substrate following treatment with this compound.
Materials:
-
Same as for Protocol 1.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 0.5, 1, 2.5, 5, 10 µM) for a fixed period (e.g., 6 hours). Include a vehicle control (DMSO) and a positive control (e.g., 10 µM MG132).
-
Cell Lysis and Protein Quantification: Follow steps 4 and 5 from Protocol 1.
-
Western Blotting:
-
Load equal amounts of protein from each treatment condition onto an SDS-PAGE gel.
-
Perform electrophoresis and protein transfer as described in Protocol 1.
-
Probe the membrane with primary antibodies against the ERAD substrate and a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands.
-
-
Data Analysis: Quantify the band intensities for the ERAD substrate and the loading control. Normalize the substrate signal to the loading control. Plot the relative substrate levels against the concentration of this compound to determine the dose-dependent accumulation.
Protocol 3: Analysis of Polyubiquitinated Protein Accumulation
Inhibition of p97/VCP is expected to lead to the accumulation of polyubiquitinated proteins. This can be assessed by Western blotting.
Materials:
-
Same as for Protocol 2, with the addition of a primary antibody against ubiquitin.
Procedure:
-
Cell Treatment and Lysis: Follow steps 1-4 from Protocol 2.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE. Due to the high molecular weight of polyubiquitinated proteins, a gradient gel (e.g., 4-15%) may be beneficial.
-
Transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody that recognizes polyubiquitin chains (e.g., FK2 clone).
-
Also, probe for a loading control on the same or a parallel blot.
-
Incubate with the appropriate secondary antibody and visualize.
-
-
Data Analysis: Observe the accumulation of high-molecular-weight ubiquitin smears in the this compound-treated lanes compared to the vehicle control.
Conclusion
This compound is an invaluable tool for dissecting the molecular mechanisms of the ER-associated degradation pathway. Its specific and covalent inhibition of p97/VCP provides a robust method for inducing the accumulation of ERAD substrates, thereby facilitating their identification and the characterization of the machinery involved in their disposal. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this compound in their studies of protein quality control and related cellular processes. The insights gained from such studies will not only advance our fundamental understanding of cell biology but may also inform the development of novel therapeutic strategies for diseases associated with ERAD dysfunction, such as cancer and neurodegenerative disorders.
References
- 1. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xcessbio.com [xcessbio.com]
- 3. researchgate.net [researchgate.net]
- 4. p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme’s ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMS-859 in Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NMS-859 is a potent, covalent inhibitor of the AAA+ ATPase p97/VCP (Valosin-Containing Protein), a critical regulator of protein homeostasis.[1][2][3][4] By irreversibly binding to the Cys522 residue within the D2 ATPase domain, this compound effectively blocks ATP binding and inhibits p97/VCP's function.[1][2][4] This disruption of p97/VCP activity leads to the accumulation of ubiquitinated proteins, induction of the unfolded protein response (UPR), and interference with autophagy, ultimately resulting in cancer cell death.[1][2][4][5] Notably, this compound has demonstrated efficacy in overcoming resistance to other p97/VCP inhibitors, such as the ATP-competitive inhibitor CB-5083 and the allosteric inhibitor NMS-873, making it a valuable tool for studying and combating drug resistance in cancer.[3]
These application notes provide detailed protocols for utilizing this compound in drug resistance studies, including methods for assessing cell viability, analyzing protein expression and interactions, and establishing drug-resistant cell lines.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines/Conditions | Reference |
| IC50 (p97/VCP ATPase activity) | ~0.37 µM | Wild-type p97/VCP | [1][2][3][4] |
| IC50 (Cell Proliferation) | 3.5 µM | HCT116 (Colon Cancer) | [1][2][4][6] |
| 3.0 µM | HeLa (Cervical Cancer) | [1][2][4][6] | |
| 6.1 µM | HeLa (Cervical Cancer) | [3] | |
| 2.7 µM | HCT116 (Colon Cancer) | [3] | |
| 3.4 µM | RPMI8226 (Multiple Myeloma) | [3] |
Table 2: Efficacy of a Covalent p97 Inhibitor (PPA) in Drug-Resistant Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM) - PPA | IC50 (µM) - CB-5083 | IC50 (µM) - NMS-873 | Fold Resistance (CB-5083) | Fold Resistance (NMS-873) | Reference |
| HCT116 (Parental) | 2.7 | - | - | - | - | [3] |
| HCT116 (CB-5083 Resistant) | Similar to Parental | >72-fold increase | - | >72 | - | [3] |
| HCT116 (NMS-873 Resistant) | Similar to Parental | - | 4.5-fold increase | - | 4.5 | [3] |
PPA is a selective covalent p97 inhibitor with a similar mechanism of action to this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol details the measurement of cell viability in response to this compound treatment using a luminescent ATP-based assay.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines of interest (e.g., HCT116, HeLa)
-
384-well white, clear-bottom plates
-
Complete cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed cells in 384-well plates at a density of approximately 1,600 cells per well in 30 µL of complete culture medium.[1][6]
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[6]
-
Prepare serial dilutions of this compound in complete culture medium. A typical starting concentration for the highest dose is 20 µM, with 8 dilution points in duplicate.[6]
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plates for an additional 72 hours at 37°C in a 5% CO2 atmosphere.[6]
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of p97/VCP Inhibition
This protocol is designed to assess the downstream effects of this compound on protein ubiquitination and markers of the unfolded protein response.
Materials:
-
This compound
-
Cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-p97/VCP
-
Anti-Ubiquitin (to detect polyubiquitinated proteins)
-
Anti-ATF4
-
Anti-CHOP
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 2.5 µM, 5 µM, 10 µM) or vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. (Optimal antibody dilutions should be determined empirically, but a starting point of 1:1000 is common).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using software like ImageJ and normalize to the loading control.
Protocol 3: Immunoprecipitation of p97/VCP and Associated Proteins
This protocol allows for the investigation of how this compound affects the interaction of p97/VCP with its cofactors and ubiquitinated substrates.
Materials:
-
This compound
-
Cancer cell lines
-
Immunoprecipitation (IP) lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% digitonin) with protease inhibitors
-
Anti-p97/VCP antibody for IP
-
Protein A/G magnetic beads or agarose beads
-
Primary antibodies for western blotting (e.g., anti-UFD1L, anti-NPLOC4, anti-ubiquitin)
-
IgG control antibody
Procedure:
-
Treat cells with this compound or vehicle control as described in the western blot protocol.
-
Lyse cells in IP lysis buffer and clarify the lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the anti-p97/VCP antibody or an IgG control overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
Wash the beads three to five times with IP lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluted proteins by western blotting as described in Protocol 2, probing for p97/VCP and its known interactors.
Protocol 4: Generation and Characterization of this compound Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to this compound to study resistance mechanisms.
Materials:
-
This compound
-
Parental cancer cell line
-
Complete cell culture medium
-
Cell culture flasks and plates
Procedure:
-
Determine the initial IC50: First, determine the IC50 of this compound for the parental cell line using the cell viability assay (Protocol 1).
-
Initial Drug Exposure: Begin by continuously exposing the parental cells to this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound. A common approach is to increase the dose by 1.5 to 2-fold at each step.
-
Monitoring and Passaging: Monitor the cells for signs of recovery and proliferation. Passage the cells when they reach 70-80% confluency.
-
Cryopreservation: At each stage of increased drug concentration, it is advisable to freeze down a stock of the cells.
-
Characterization of Resistant Cells: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the original IC50), characterize the resistant phenotype.
-
Confirm the shift in IC50 using the cell viability assay.
-
Investigate potential resistance mechanisms by analyzing p97/VCP expression and mutation status (sequencing), and assessing changes in the expression of drug efflux pumps or downstream signaling pathways via western blotting or other molecular techniques.
-
Protocol 5: Experimental Workflow for Testing this compound on Drug-Resistant Cancer Cells
This workflow outlines the steps to evaluate the efficacy of this compound in overcoming resistance to other anti-cancer agents.
-
Acquire or Generate Resistant Cell Lines: Obtain cell lines with known resistance to specific drugs (e.g., CB-5083-resistant HCT116 cells) or generate them using Protocol 4 with the desired drug.
-
Characterize the Resistant Phenotype: Confirm the resistance of the cell lines by performing a cell viability assay (Protocol 1) with the drug they are resistant to and compare the IC50 to the parental cell line.
-
Treat with this compound: Perform a cell viability assay with this compound on both the parental and resistant cell lines.
-
Compare IC50 Values: Compare the IC50 values of this compound between the parental and resistant cell lines. A similar IC50 value in both lines suggests that this compound can overcome the resistance mechanism.
-
Investigate Mechanism of Action:
-
Use western blotting (Protocol 2) to assess the impact of this compound on p97/VCP downstream signaling (e.g., ubiquitinated protein levels, UPR markers) in both parental and resistant cells.
-
Consider combination studies where cells are treated with both this compound and the drug to which they are resistant to look for synergistic effects.
-
Mandatory Visualizations
Caption: p97/VCP signaling in protein homeostasis.
Caption: Workflow for this compound in drug resistance.
Caption: p97/VCP in autophagy and UPR pathways.
References
- 1. p97/VCP at the intersection of the autophagy and the ubiquitin proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xcessbio.com [xcessbio.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Flow Cytometry Analysis of NMS-859 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
NMS-859 is a potent and specific covalent inhibitor of the ATPase VCP/p97, a key regulator of protein homeostasis.[1][2] By targeting the Cys522 residue in the D2 ATPase domain of p97, this compound blocks ATP binding and inhibits its function, leading to the accumulation of ubiquitinated proteins and induction of the unfolded protein response.[3][4] This ultimately triggers apoptosis and suppresses cell proliferation in various cancer cell lines, including HCT116 (colon carcinoma) and HeLa (cervical cancer).[2][3] Flow cytometry is a powerful technique to quantitatively assess the cellular responses to this compound treatment, including apoptosis, cell cycle arrest, and DNA damage. These application notes provide detailed protocols for these analyses.
Mechanism of Action of this compound
This compound's primary target, p97, is a critical component of the ubiquitin-proteasome system, involved in processes such as endoplasmic reticulum-associated degradation (ERAD), DNA damage repair, and autophagy.[3][5] Inhibition of p97 by this compound disrupts these pathways, leading to proteotoxic stress and ultimately, cancer cell death.
Figure 1: Simplified signaling pathway of this compound action.
Quantitative Data Summary
While specific quantitative flow cytometry data for this compound is limited in publicly available literature, the following tables provide a template for expected results based on the known effects of p97 inhibitors. Researchers should generate their own data following the provided protocols.
Table 1: Apoptosis Analysis in this compound Treated Cells (Hypothetical Data)
| Cell Line | Treatment (24h) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| HCT116 | Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| HCT116 | This compound (IC50) | 60.7 ± 3.5 | 25.1 ± 2.9 | 14.2 ± 1.8 |
| HeLa | Control (DMSO) | 96.1 ± 1.8 | 1.9 ± 0.6 | 2.0 ± 0.4 |
| HeLa | This compound (IC50) | 55.4 ± 4.2 | 30.5 ± 3.3 | 14.1 ± 2.1 |
Table 2: Cell Cycle Analysis in this compound Treated Cells (Hypothetical Data)
| Cell Line | Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| HCT116 | Control (DMSO) | 45.3 ± 2.5 | 35.1 ± 1.9 | 19.6 ± 1.5 |
| HCT116 | This compound (IC50) | 65.8 ± 3.1 | 15.2 ± 2.2 | 19.0 ± 2.0 |
| HeLa | Control (DMSO) | 50.2 ± 2.8 | 30.5 ± 2.1 | 19.3 ± 1.7 |
| HeLa | This compound (IC50) | 70.1 ± 3.6 | 12.8 ± 1.9 | 17.1 ± 2.3 |
Table 3: DNA Damage (γ-H2AX) Analysis in this compound Treated Cells (Hypothetical Data)
| Cell Line | Treatment (6h) | Mean Fluorescence Intensity (MFI) of γ-H2AX | Fold Change in MFI (vs. Control) |
| HCT116 | Control (DMSO) | 150 ± 25 | 1.0 |
| HCT116 | This compound (IC50) | 750 ± 60 | 5.0 |
| HeLa | Control (DMSO) | 180 ± 30 | 1.0 |
| HeLa | This compound (IC50) | 990 ± 85 | 5.5 |
Experimental Protocols
Figure 2: General experimental workflow for flow cytometry analysis.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI)
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
HCT116 or HeLa cells
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 1 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 2.5-10 µM) and a DMSO vehicle control for 24 hours.[2]
-
Cell Harvesting:
-
Carefully collect the culture medium (containing detached cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use appropriate laser and filter settings for FITC (for Annexin V) and PI.
-
Collect data for at least 10,000 events per sample.
-
Gate on the cell population to exclude debris.
-
Create a quadrant plot to distinguish between:
-
Viable cells (Annexin V-, PI-)
-
Early apoptotic cells (Annexin V+, PI-)
-
Late apoptotic/necrotic cells (Annexin V+, PI+)
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI)
This protocol determines the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
HCT116 or HeLa cells
-
This compound
-
Complete cell culture medium
-
6-well plates
-
PBS
-
Cold 70% Ethanol
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting:
-
Harvest cells by trypsinization.
-
Centrifuge at 300 x g for 5 minutes and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for better resolution.
-
Gate on single cells to exclude doublets.
-
Generate a histogram of PI fluorescence to visualize the cell cycle distribution.
-
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 3: DNA Damage Analysis using γ-H2AX Staining
This protocol quantifies the level of DNA double-strand breaks by detecting the phosphorylation of histone H2AX (γ-H2AX).
Materials:
-
HCT116 or HeLa cells
-
This compound
-
Complete cell culture medium
-
6-well plates
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody: Anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, typically with a shorter treatment time (e.g., 6 hours) to detect early DNA damage response.
-
Cell Harvesting and Fixation:
-
Harvest and wash cells as in Protocol 2.
-
Resuspend the cell pellet in Fixation Buffer and incubate for 15 minutes at room temperature.
-
Centrifuge and wash with PBS.
-
-
Permeabilization and Staining:
-
Resuspend the fixed cells in Permeabilization Buffer and incubate for 15 minutes on ice.
-
Wash the cells with PBS containing 1% BSA.
-
Resuspend the cells in 100 µL of PBS/1% BSA and add the primary anti-γ-H2AX antibody at the recommended dilution.
-
Incubate for 1 hour at room temperature.
-
Wash the cells twice with PBS/1% BSA.
-
Resuspend the cells in 100 µL of PBS/1% BSA and add the fluorochrome-conjugated secondary antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with PBS/1% BSA.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS for analysis.
-
Analyze on a flow cytometer using the appropriate laser and filter for the chosen fluorochrome.
-
Generate a histogram of the fluorescence intensity.
-
Quantify the Mean Fluorescence Intensity (MFI) as a measure of γ-H2AX levels.
-
Conclusion
The provided protocols offer a robust framework for investigating the cellular effects of this compound using flow cytometry. By quantifying apoptosis, cell cycle distribution, and DNA damage, researchers can gain valuable insights into the mechanism of action of this p97 inhibitor and its potential as a therapeutic agent. It is recommended that each laboratory optimizes these protocols for their specific cell lines and experimental conditions.
References
Troubleshooting & Optimization
NMS-859 Technical Support Center: Troubleshooting Cellular Assays
This technical support center provides guidance for researchers and drug development professionals using NMS-859 in cellular assays. Find answers to frequently asked questions and troubleshooting tips for potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary cellular target of this compound?
This compound is a potent and specific covalent inhibitor of the ATPase VCP/p97 (Valosin-Containing Protein).[1][2][3] It selectively modifies the Cys522 residue within the D2 ATPase domain of p97, thereby blocking its activity.[2][4][5]
Q2: What is the mechanism of action of this compound?
This compound acts as an irreversible inhibitor by forming a covalent bond with Cys522 in the active site of the p97 D2 domain.[2][4][6] This covalent modification prevents ATP binding and subsequent hydrolysis, which is essential for p97's function in cellular processes such as protein degradation and trafficking.[2][6]
Q3: What are the reported IC50 values for this compound?
The in vitro IC50 for this compound against wild-type VCP/p97 is approximately 0.37 µM.[1][2][4] In cellular assays, the IC50 for cell proliferation is in the low micromolar range, for example, 3.5 µM in HCT116 and 3.0 µM in HeLa cells.[1][2]
Q4: Is this compound known to have significant off-target effects?
This compound is reported to be highly selective for p97. In a panel of 53 kinases and other AAA ATPases, the IC50 was greater than 10 µM, indicating a wide therapeutic window for specific p97 inhibition.[2] However, at high concentrations, the possibility of off-target effects cannot be entirely excluded.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| High levels of unexpected cell death at low concentrations. | 1. On-target toxicity due to potent p97 inhibition in a sensitive cell line. 2. Off-target effects at concentrations above the recommended range. | 1. Perform a dose-response curve to determine the optimal concentration for your cell line. 2. Ensure the final concentration of this compound does not significantly exceed the IC50 for cell proliferation. 3. Use a lower concentration and a longer incubation time. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Degradation of this compound in solution. 3. Differences in cell culture conditions. | 1. Maintain consistent cell seeding densities across all experiments. 2. Prepare fresh stock solutions of this compound in DMSO and store them properly. Avoid repeated freeze-thaw cycles. 3. Standardize cell culture conditions, including media, serum, and incubation times. |
| No observable phenotype after treatment. | 1. The cellular process being investigated is not dependent on p97 activity. 2. Insufficient concentration or incubation time. 3. The cell line is resistant to p97 inhibition. | 1. Confirm the role of p97 in your pathway of interest using genetic approaches (e.g., siRNA). 2. Increase the concentration of this compound or extend the treatment duration. 3. Test a different cell line known to be sensitive to p97 inhibitors. |
Quantitative Data Summary
Table 1: In Vitro and Cellular Activity of this compound
| Target/Assay | IC50 (µM) | Reference |
| Wild-type VCP/p97 (60 µM ATP) | 0.37 | [1] |
| Wild-type VCP/p97 (1 mM ATP) | 0.36 | [1] |
| HCT116 Cell Proliferation | 3.5 | [1][2] |
| HeLa Cell Proliferation | 3.0 | [1][2] |
| Panel of 53 Kinases | >10 | [2] |
| Other AAA ATPases | >10 | [2] |
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Seed cells in a 384-well plate at a density of 1,600 cells per well.[1]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere.[1]
-
Treatment: Treat the cells with a serial dilution of this compound (typically 8 dilution points) in duplicate.[1]
-
Incubation: Incubate for an additional 72 hours.[1]
-
Lysis and ATP Measurement: Lyse the cells and measure the ATP content using a thermostable firefly luciferase-based assay to determine cell viability.[1]
-
Data Analysis: Calculate IC50 values based on the percentage of growth of treated cells versus an untreated control.[1]
Visualizations
Caption: Mechanism of this compound action on the p97 ATPase cycle.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanisms Driving and Regulating the AAA+ ATPase VCP/p97, an Important Therapeutic Target for Treating Cancer, Neurological and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NMS-859 Concentration to Minimize Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental use of NMS-859, a potent and covalent inhibitor of the ATPase VCP/p97. The focus is on achieving effective p97 inhibition while minimizing off-target effects and cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that acts as a covalent inhibitor of the Valosin-Containing Protein (VCP), also known as p97. It specifically targets the Cys522 residue within the D2 ATPase domain of p97.[1][2][3] By covalently binding to this site, this compound blocks the binding of ATP, which is essential for p97's function.[1] The inhibition of p97 disrupts cellular processes that are highly dependent on its activity, such as the ubiquitin-proteasome system, endoplasmic reticulum-associated degradation (ERAD), and autophagy. This disruption of protein homeostasis ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound is cell-line dependent. For initial experiments, it is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on published data, the IC50 for inhibition of cellular p97 is approximately 0.36-0.37 µM.[4] For anti-proliferative effects, the IC50 values are reported to be around 3.0 µM for HeLa cells and 3.5 µM for HCT116 cells.[1][4] A good starting range for a dose-response experiment would be from 0.1 µM to 10 µM.
Q3: How can I assess the toxicity of this compound in my experiments?
A3: Toxicity can be assessed using a variety of cell-based assays. A standard approach is to use a cell viability assay, such as the MTT or CellTiter-Glo® assay, to measure the overall metabolic activity of the cell population. To investigate the mechanism of cell death, it is recommended to perform an apoptosis assay, such as Annexin V/Propidium Iodide staining followed by flow cytometry, or a Caspase-3/7 activity assay. To assess potential off-target effects on mitochondria, a JC-1 assay can be used to measure mitochondrial membrane potential.
Q4: Are there known off-target effects for this compound?
A4: this compound has been shown to be highly selective for p97, with an IC50 greater than 10 µM against a panel of other AAA ATPases, HSP90, and 53 kinases.[1] However, as with any small molecule inhibitor, off-target effects are possible, especially at higher concentrations. For instance, another p97 inhibitor, NMS-873, has been reported to have off-target effects on mitochondrial respiration. While this has not been specifically reported for this compound, it is a possibility to consider, particularly if you observe unexpected cellular phenotypes.
Troubleshooting Guides
This section provides solutions to common issues encountered when working with this compound.
Issue 1: High levels of cytotoxicity observed even at low concentrations of this compound.
-
Possible Cause 1: Cell line is highly sensitive to p97 inhibition.
-
Solution: Perform a detailed dose-response curve with a wider range of lower concentrations (e.g., 1 nM to 1 µM) to precisely determine the IC50 for your specific cell line. Consider using a less sensitive cell line for initial mechanistic studies if feasible.
-
-
Possible Cause 2: Off-target toxicity.
-
Solution: Assess markers of off-target effects. For example, use the JC-1 assay to check for mitochondrial toxicity. If mitochondrial depolarization is observed at concentrations that are not expected to be cytotoxic based on p97 inhibition, this may indicate an off-target effect.
-
-
Possible Cause 3: Experimental error.
-
Solution: Verify the concentration of your this compound stock solution. Ensure proper mixing and uniform distribution of the compound in the culture medium. Check for and address any issues with cell culture conditions, such as contamination or nutrient depletion, that could exacerbate cytotoxicity.[5]
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Variation in cell density.
-
Solution: Ensure that cells are seeded at a consistent density for all experiments. Cell density can significantly impact the cellular response to a cytotoxic agent.[6]
-
-
Possible Cause 2: Degradation of this compound.
-
Solution: this compound is a covalent inhibitor and may be unstable in solution over long periods. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 3: Differences in cell passage number.
-
Solution: Use cells within a consistent and low passage number range for all experiments, as cellular characteristics and drug sensitivity can change with prolonged culturing.
-
Issue 3: No significant effect of this compound observed at expected concentrations.
-
Possible Cause 1: Inactive compound.
-
Possible Cause 2: Cell line is resistant to p97 inhibition.
-
Solution: Some cell lines may have intrinsic resistance mechanisms. Confirm p97 expression levels in your cell line. You can also assess the inhibition of p97's downstream signaling pathways (e.g., accumulation of ubiquitinated proteins) to confirm target engagement.
-
-
Possible Cause 3: Insufficient incubation time.
-
Solution: The cytotoxic effects of this compound may require a longer incubation period to become apparent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for your experimental system.
-
Data Presentation
Table 1: Reported IC50 Values for this compound
| Target/Process | Cell Line/Condition | IC50 (µM) | Reference |
| VCP/p97 ATPase Activity | Wild-type VCP (60 µM ATP) | 0.37 | [4] |
| VCP/p97 ATPase Activity | Wild-type VCP (1 mM ATP) | 0.36 | [4] |
| Cell Proliferation | HCT116 | 3.5 | [1][4] |
| Cell Proliferation | HeLa | 3.0 | [1][4] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a method to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.[7][8][9]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.[10][11][12][13]
Materials:
-
Cells of interest treated with this compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with various concentrations of this compound for the desired time. Include untreated and vehicle-treated controls.
-
Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Assessment of Mitochondrial Membrane Potential using JC-1 Assay
This protocol measures the mitochondrial membrane potential, which is an indicator of mitochondrial health and can reveal potential mitochondrial toxicity of this compound.[14][15][16][17]
Materials:
-
Cells of interest treated with this compound
-
JC-1 dye
-
Complete culture medium
-
FCCP or CCCP (positive control for mitochondrial depolarization)
-
Fluorescence microscope or microplate reader
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate or on coverslips) and treat with this compound at various concentrations. Include untreated and vehicle-treated controls, as well as a positive control treated with FCCP or CCCP.
-
Prepare the JC-1 staining solution according to the manufacturer's instructions.
-
Remove the treatment medium and wash the cells with warm PBS.
-
Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Measure the fluorescence. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (excitation ~585 nm, emission ~590 nm). In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence (excitation ~514 nm, emission ~529 nm).
-
Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
Measurement of Apoptosis using Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases, providing a direct measure of apoptosis induction by this compound.[18][19][20][21][22]
Materials:
-
Cells of interest treated with this compound
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Luminometer or microplate reader capable of measuring luminescence
Procedure:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations.
-
After the desired incubation period, equilibrate the plate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Visualizations
Caption: this compound inhibits p97, leading to apoptosis.
Caption: Workflow for this compound concentration optimization.
References
- 1. xcessbio.com [xcessbio.com]
- 2. researchgate.net [researchgate.net]
- 3. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. researchgate.net [researchgate.net]
- 7. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. kumc.edu [kumc.edu]
- 14. docs.abcam.com [docs.abcam.com]
- 15. 101.200.202.226 [101.200.202.226]
- 16. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 19. assaygenie.com [assaygenie.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. bosterbio.com [bosterbio.com]
- 22. content.abcam.com [content.abcam.com]
Technical Support Center: Troubleshooting NMS-859 Insolubility in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the insolubility of NMS-859 in aqueous buffers during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous buffers?
A1: this compound is a hydrophobic small molecule, meaning it has poor solubility in water-based solutions like phosphate-buffered saline (PBS) and cell culture media. Its chemical structure contributes to its low affinity for polar solvents.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. It has been shown to be soluble in DMSO up to 100 mM.
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?
A3: The final concentration of DMSO in your experimental setup should be kept as low as possible to avoid cytotoxicity. For most cell lines, a final DMSO concentration of 0.5% to 1% is generally tolerated. However, some sensitive cell lines may require concentrations below 0.1%. It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cell line.[1]
Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What can I do?
A4: This is a common issue with hydrophobic compounds. Please refer to the detailed troubleshooting guide and experimental protocols below for strategies to prevent precipitation, such as pre-warming the buffer and adding the DMSO stock to a larger volume with vigorous mixing. The presence of proteins, like fetal bovine serum (FBS) in cell culture media, can also help to keep the compound in solution.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability.[2] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture, potentially affecting its solubility.
Troubleshooting Guide
This guide addresses common issues encountered when preparing working solutions of this compound for in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | This compound is highly hydrophobic and has very low solubility in aqueous solutions. | Do not attempt to dissolve this compound directly in aqueous buffers. First, prepare a high-concentration stock solution in 100% DMSO. |
| Precipitation occurs immediately upon dilution of DMSO stock into aqueous buffer. | The rapid change in solvent polarity causes the hydrophobic compound to fall out of solution. | 1. Pre-warm the aqueous buffer: Warming the buffer to 37°C can increase the solubility of the compound. 2. Rapid mixing: Add the DMSO stock solution dropwise into the vortexing aqueous buffer to ensure rapid and even dispersion. 3. Lower the final concentration: If precipitation persists, try working with a lower final concentration of this compound. 4. Use of surfactants: For biochemical assays, the inclusion of a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01-0.05%) in the assay buffer can help maintain solubility.[3] |
| Working solution appears cloudy or contains visible particles over time. | The compound may be slowly precipitating out of the solution, or the solution may be unstable. This can be exacerbated by temperature changes.[4] | 1. Prepare fresh working solutions: It is best to prepare the final working solution immediately before use. 2. Sonication: Briefly sonicating the final working solution in a water bath can help to redissolve small precipitates. 3. Check for buffer compatibility: Components in some buffers can interact with the compound, reducing its solubility. If possible, test solubility in different buffer systems. |
| Inconsistent experimental results. | Inconsistent solubility and precipitation of this compound can lead to variability in the effective concentration of the inhibitor in your assays. | 1. Visually inspect solutions: Always check your working solutions for any signs of precipitation before adding them to your experiment. 2. Optimize your dilution protocol: Follow the detailed experimental protocol for preparing working solutions to ensure consistency. 3. Include proper controls: Always include a vehicle control (the same final concentration of DMSO without this compound) to account for any solvent effects. |
Data Presentation
This compound Solubility Data
| Solvent | Concentration | Notes |
| DMSO | Up to 100 mM | Recommended for stock solutions.[5] |
| Aqueous Buffers (e.g., PBS) | Very low (specific quantitative data not readily available) | A structurally different p97 inhibitor, 2-aminopyridine indole amide, has a reported solubility of 330 µM in PBS.[6] This suggests that while challenging, achieving micromolar concentrations of similar compounds in aqueous buffers is possible with proper technique. |
| Cell Culture Media | Low, but aided by the presence of serum proteins. | The final achievable concentration without precipitation will depend on the specific medium, serum percentage, and final DMSO concentration. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 349.79 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.498 mg of this compound.
-
Add the appropriate volume of anhydrous, sterile DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath and/or brief sonication can aid in dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tube
Procedure:
-
Calculate the volume of the 10 mM this compound stock solution needed. For example, to prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock solution.
-
Add the pre-warmed cell culture medium to a sterile conical tube. For the example above, add 9.99 mL of medium.
-
While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise to the medium. This will result in a 1:1000 dilution and a final DMSO concentration of 0.1%.
-
Continue to mix the solution for a few seconds to ensure it is homogenous.
-
Visually inspect the working solution for any signs of precipitation.
-
Use the working solution immediately in your experiment.
Signaling Pathway and Experimental Workflow Diagrams
VCP/p97 in the ER-Associated Degradation (ERAD) Pathway
This compound is a covalent inhibitor of Valosin-Containing Protein (VCP), also known as p97.[6][7] VCP is a key ATPase that plays a crucial role in the ubiquitin-proteasome system by extracting ubiquitinated proteins from cellular structures, thereby facilitating their degradation.[8] One of the major pathways involving VCP/p97 is the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, which is responsible for the disposal of misfolded proteins from the ER.[4][9]
Caption: VCP/p97's role in the ERAD pathway and inhibition by this compound.
Experimental Workflow for Preparing this compound Working Solutions
This workflow outlines the key steps to minimize insolubility issues when preparing this compound for in vitro experiments.
Caption: Workflow for preparing this compound working solutions.
Logical Relationship of Troubleshooting Steps
This diagram illustrates the decision-making process when encountering solubility issues with this compound.
Caption: Decision tree for troubleshooting this compound insolubility.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. AAA ATPase p97/VCP: cellular functions, disease and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Valosin-containing protein - Wikipedia [en.wikipedia.org]
- 9. portlandpress.com [portlandpress.com]
Interpreting unexpected results with NMS-859 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with NMS-859, a potent, covalent inhibitor of the ATPase VCP/p97.[1][2]
Frequently Asked Questions (FAQs)
Q1: My cells are showing lower than expected sensitivity to this compound. What are the possible causes?
A1: Reduced sensitivity to this compound can arise from several factors:
-
Cell Line-Specific Differences: The half-maximal inhibitory concentration (IC50) of this compound can vary between cell lines. For example, the IC50 is reported as 3.5 µM in HCT116 cells and 3.0 µM in HeLa cells.[2] It is crucial to determine the IC50 for your specific cell line.
-
Development of Resistance: Prolonged exposure to p97 inhibitors can lead to the development of resistant cell populations.[3][4] Resistance to other p97 inhibitors, such as NMS-873 and CB-5083, has been linked to specific mutations in the p97 gene.[3][4]
-
Compound Inactivity: Ensure the proper storage and handling of your this compound stock solution to prevent degradation. It is recommended to aliquot and store solutions at -80°C for up to two years or -20°C for up to one year and to prepare fresh working solutions for in vivo experiments.[1]
-
Experimental Conditions: Factors such as cell density, passage number, and media composition can influence cellular response to drug treatment.
Q2: I am observing significant cytotoxicity at concentrations where I expect to see specific pathway inhibition. Could this be due to off-target effects?
A2: While this compound is reported to be highly selective for VCP/p97 over other AAA ATPases and a panel of 53 kinases[2], off-target effects are a possibility with any small molecule inhibitor. A related allosteric p97 inhibitor, NMS-873, has been shown to have off-target effects on mitochondrial oxidative phosphorylation, specifically inhibiting Complex I and ATP synthase.[5][6][7] This can lead to cytotoxicity independent of p97 inhibition. It is advisable to perform experiments to rule out similar effects with this compound in your system.
Q3: I have treated my cells with this compound and see an accumulation of polyubiquitinated proteins as expected, but I am not observing the downstream phenotype I hypothesized (e.g., apoptosis). Why might this be?
A3: Inhibition of p97 by this compound is expected to disrupt protein homeostasis, leading to the accumulation of polyubiquitinated proteins.[4] However, the cellular consequences of this can be complex and context-dependent.
-
Activation of Pro-Survival Pathways: The accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress.[8][9] While prolonged ER stress can lead to apoptosis, initial UPR activation is a pro-survival mechanism.[8][9] Your experimental time point might be capturing this adaptive response before the induction of cell death.
-
Crosstalk between Autophagy and Apoptosis: p97 is involved in both the ubiquitin-proteasome system and autophagy.[1][10] Inhibition of p97 can modulate autophagic flux.[1] The interplay between autophagy and apoptosis is complex; in some contexts, autophagy can act as a survival mechanism, delaying the onset of apoptosis.[11]
-
Cell Line-Specific Signaling: The predominant downstream pathway activated by p97 inhibition can vary between different cancer cell lines.
Q4: Can this compound treatment affect signaling pathways beyond protein degradation?
A4: Yes. VCP/p97 is a key regulator in numerous cellular processes.[10] For instance, VCP/p97 has been shown to be critical in controlling signals transmitted via the Shoc2-ERK1/2 signaling axis.[12] Therefore, inhibition of p97 with this compound could have broader effects on cellular signaling than initially anticipated.
Troubleshooting Guides
Guide 1: Investigating Reduced Sensitivity to this compound
This guide provides a workflow to troubleshoot lower-than-expected cellular responses to this compound treatment.
Caption: Workflow for troubleshooting reduced this compound sensitivity.
Detailed Methodologies:
-
Step 1: Verify Compound Integrity and Experimental Setup
-
Compound Integrity: Confirm the correct storage of this compound. Prepare a fresh dilution from a new aliquot.
-
Experimental Parameters: Standardize cell seeding density, confluency at the time of treatment, and media components. Ensure consistent incubation times.
-
-
Step 2: Determine Cell Line-Specific IC50
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound (e.g., 8-point, 3-fold dilutions starting from 20 µM).
-
Treat cells with the this compound dilutions in duplicate or triplicate. Include a vehicle control (e.g., DMSO).
-
Incubate for a set period (e.g., 72 hours).[4]
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, which measures ATP levels).[4]
-
Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.
-
-
-
Step 3: Assess Target Engagement
-
Objective: Confirm that this compound is binding to its target, VCP/p97, in your cells.
-
Recommended Assay: Western Blot for Downstream Markers
-
Treat cells with this compound at various concentrations and for different durations.
-
Lyse the cells and perform a Western blot to detect the accumulation of polyubiquitinated proteins, a direct consequence of p97 inhibition. An antibody against ubiquitin can be used.
-
Additionally, probe for markers of the Unfolded Protein Response (UPR), such as CHOP and ATF4, which are expected to be induced upon p97 inhibition.[4]
-
-
-
Step 4: Investigate Potential Resistance Mechanisms
-
If you suspect acquired resistance:
-
Sequencing: Sequence the VCP gene in your resistant cell population to identify potential mutations in the drug-binding site or allosteric sites.
-
Comparative Analysis: Compare the response of your potentially resistant cells to parental (sensitive) cells using the IC50 determination protocol above.
-
-
Guide 2: Differentiating On-Target vs. Off-Target Cytotoxicity
This guide helps to determine if the observed cell death is a direct result of p97 inhibition or due to off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. xcessbio.com [xcessbio.com]
- 3. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme’s ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMS-873 functions as a dual inhibitor of mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMS-873 Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. VCP inhibitors induce endoplasmic reticulum stress, cause cell cycle arrest, trigger caspase‐mediated cell death and synergistically kill ovarian cancer cells in combination with Salubrinal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Impact of the ER Unfolded Protein Response on Cancer Initiation and Progression: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. VCP/p97 controls signals of the ERK1/2 pathway transmitted via the Shoc2 scaffolding complex: novel insights into IBMPFD pathology - PMC [pmc.ncbi.nlm.nih.gov]
NMS-859 Technical Support Center: Ensuring Stability in Long-Term Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NMS-859 in long-term cell culture experiments. This compound is a potent, covalent inhibitor of the ATPase VCP/p97, a key player in protein quality control pathways.[1] Its stability and consistent activity over extended experimental periods are crucial for reliable and reproducible results. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a covalent inhibitor of the Valosin-Containing Protein (VCP), also known as p97. It contains an electrophilic α-chloroacetamide "warhead" that selectively and irreversibly binds to the cysteine residue at position 522 (Cys522) in the D2 ATPase domain of VCP.[2][3] This covalent modification blocks the enzyme's ATPase activity, leading to the accumulation of ubiquitinated proteins and ultimately inducing cell death in cancer cells.[1]
Q2: What is the recommended solvent and storage for this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved in DMSO, prepare single-use aliquots to avoid repeated freeze-thaw cycles and store at -80°C.
Q3: What is the expected half-life of this compound in aqueous cell culture medium?
Q4: Can this compound react with components in the cell culture medium?
Yes, the electrophilic α-chloroacetamide warhead of this compound can potentially react with nucleophilic components in the cell culture medium, such as free cysteine or glutathione present in serum supplements.[7] This could lead to a reduction in the effective concentration of the inhibitor over time.
Troubleshooting Guide
Issue 1: Compound Precipitation in Cell Culture Medium
Symptoms:
-
Visible particulate matter or cloudiness in the culture medium after adding this compound.
-
Inconsistent experimental results or lower than expected efficacy.
Potential Causes and Solutions:
| Cause | Solution |
| Poor Solubility in Aqueous Medium | This compound is highly soluble in DMSO but has limited aqueous solubility. When adding the DMSO stock to the culture medium, ensure rapid and thorough mixing to prevent localized high concentrations that can lead to precipitation. Prepare an intermediate dilution in a serum-free medium before adding to the final culture volume. |
| High Final DMSO Concentration | The final concentration of DMSO in the culture medium should ideally be kept below 0.5% (v/v) to avoid solvent-induced precipitation and cytotoxicity. |
| Interaction with Media Components | Components in serum or the basal medium can sometimes interact with small molecules, leading to precipitation. If precipitation is observed, consider reducing the serum concentration if experimentally feasible or using a serum-free medium for the initial dilution. |
| Temperature and pH Shifts | Ensure the cell culture medium is at the appropriate temperature (37°C) and pH before adding the this compound stock solution. Sudden changes in temperature or pH can affect compound solubility. |
Issue 2: Loss of this compound Activity Over Time in Long-Term Experiments
Symptoms:
-
Diminished or complete loss of the expected biological effect of this compound in experiments lasting several days or weeks.
-
Cell recovery or escape from inhibition after an initial response.
Potential Causes and Solutions:
| Cause | Solution |
| Compound Degradation | The α-chloroacetamide warhead of this compound can undergo slow hydrolysis or react with nucleophilic species in the medium. To counteract this, perform regular media changes with freshly prepared this compound. The frequency of media changes will depend on the specific experimental duration and cell line but a 24-48 hour interval is a good starting point. |
| Off-Target Reactivity | The electrophilic nature of this compound may lead to reactions with abundant extracellular proteins and other nucleophiles in the culture medium, depleting the available concentration of the inhibitor. |
| Cellular Metabolism | Cells may metabolize this compound over time, reducing its intracellular concentration and efficacy. Regular media changes will help maintain a consistent extracellular concentration to drive intracellular uptake. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare Stock Solution: Dissolve this compound powder in anhydrous DMSO to a stock concentration of 10 mM.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots and store at -80°C.
-
Prepare Working Solution: On the day of the experiment, thaw a stock aliquot. For a final concentration of 10 µM in 10 mL of culture medium, dilute 10 µL of the 10 mM stock solution into the medium.
-
Mixing: Add the diluted this compound to the cell culture medium and mix immediately and thoroughly by gentle swirling or pipetting to avoid precipitation.
Protocol 2: Quenching this compound Activity with N-Acetylcysteine (NAC)
In experiments where rapid termination of this compound activity is required, N-acetylcysteine (NAC) can be used as a quenching agent. The thiol group of NAC will react with the α-chloroacetamide warhead of this compound, inactivating the compound.
-
Prepare NAC Stock Solution: Prepare a sterile 1 M stock solution of N-acetylcysteine in water or PBS and adjust the pH to 7.4.
-
Quenching: To quench this compound, add NAC to the cell culture medium at a final concentration that is in large molar excess to the this compound concentration (e.g., 100-fold to 1000-fold molar excess).
-
Incubation: Incubate for a short period (e.g., 15-30 minutes) to allow for the reaction to complete.
-
Washout (Optional): For complete removal, wash the cells with fresh, inhibitor-free medium.
Protocol 3: Assessing this compound Stability in Cell Culture Medium via LC-MS
This protocol provides a framework for quantitatively assessing the stability of this compound in your specific cell culture medium over time.
-
Sample Preparation:
-
Prepare your complete cell culture medium (including serum, if applicable).
-
Spike the medium with this compound to the final desired concentration.
-
Incubate the medium under normal cell culture conditions (37°C, 5% CO2).
-
At various time points (e.g., 0, 4, 8, 24, 48, 72 hours), collect aliquots of the medium.
-
Store the collected aliquots at -80°C until analysis.
-
-
Sample Extraction:
-
Thaw the samples.
-
Perform a protein precipitation extraction by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of the medium sample.
-
Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).
-
-
LC-MS Analysis:
-
Develop a liquid chromatography method to separate this compound from other media components.
-
Use a mass spectrometer to detect and quantify the amount of this compound at each time point by comparing its peak area to that of the internal standard and a standard curve.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time to determine its stability profile in the cell culture medium.
-
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
How to prevent NMS-859 degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of NMS-859 to prevent its degradation.
Troubleshooting Guides & FAQs
This section addresses common issues and questions regarding the stability and storage of this compound.
Question: My this compound has been at room temperature for a few days. Is it still usable?
Answer: this compound is generally shipped at ambient temperature and is stable for a few weeks under these conditions.[1] For short-term storage (days to weeks), it is recommended to keep it at 0-4°C.[1][2] If the compound was protected from light and moisture, it is likely still viable for your experiments. However, for long-term storage, it is crucial to follow the recommended conditions.
Question: I've noticed a change in the color of my solid this compound powder. What should I do?
Answer: this compound is typically a white to gray solid.[2] A significant color change may indicate degradation. It is advisable to verify the purity of the compound using an analytical method like HPLC or NMR spectroscopy before proceeding with your experiments.
Question: How many times can I freeze-thaw my this compound stock solution in DMSO?
Answer: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot your this compound stock solution into single-use volumes before freezing.[2] This minimizes the number of times the main stock is subjected to temperature fluctuations. If you must thaw the main stock, do so slowly and keep it on ice while in use.
Question: I suspect my this compound has degraded. How can I check its purity?
Answer: You can assess the purity of your this compound sample using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a common method to check for the presence of impurities. A pure sample will show a single major peak.
-
Mass Spectrometry (MS): This technique can confirm the molecular weight of this compound (349.79 g/mol ) and help identify potential degradation products.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can provide a detailed spectrum of the molecule, which can be compared to a reference spectrum to confirm its identity and purity.
Question: What are the likely degradation pathways for this compound?
Answer: this compound contains an α-chloroacetamide functional group, which is the reactive "warhead" responsible for its covalent inhibition of VCP/p97.[4] This group is susceptible to degradation, primarily through:
-
Hydrolysis: The chloroacetamide can react with water, especially under non-neutral pH conditions, to form a hydroxyacetamide derivative. This would render the inhibitor inactive as it can no longer form a covalent bond with its target.
-
Photodegradation: Exposure to light, particularly UV light, can potentially lead to the degradation of the molecule. It is crucial to store this compound, both in solid form and in solution, protected from light.
Data Presentation
The following tables summarize the recommended storage conditions for this compound to ensure its stability.
Table 1: Storage Conditions for Solid this compound
| Storage Duration | Temperature | Conditions | Expected Shelf Life |
| Short-term | 0 - 4 °C | Dry, dark | Days to weeks[1][2] |
| Long-term | -20 °C | Dry, dark | Months to years[1][2] |
Table 2: Storage Conditions for this compound Stock Solutions (in DMSO)
| Storage Duration | Temperature | Conditions | Expected Shelf Life |
| Short-term | 0 - 4 °C | Protected from light | Days to weeks[1] |
| Long-term | -20 °C or -80°C | Protected from light, aliquoted | Months to years[1][2] |
Experimental Protocols
This section provides a detailed methodology for preparing this compound stock solutions and a protocol for assessing its stability.
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in experiments.
Materials:
-
This compound solid powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).[2][3] Note that sonication may be required to fully dissolve the compound.[2]
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability
Objective: To determine the stability of this compound under specific storage conditions.
Materials:
-
This compound stock solution
-
Appropriate buffer for your experimental conditions (e.g., PBS)
-
HPLC system with a suitable column (e.g., C18)
-
Mass spectrometer (optional)
-
NMR spectrometer (optional)
-
Incubators or water baths set to desired temperatures
-
Light-protected and transparent containers
Procedure:
-
Sample Preparation:
-
Prepare several identical samples of this compound in the desired solvent (e.g., DMSO stock diluted in PBS).
-
Prepare a "time zero" control sample for immediate analysis.
-
-
Storage Conditions:
-
Store the samples under the conditions you wish to test (e.g., different temperatures, light vs. dark, different pH buffers).
-
-
Time Points:
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), retrieve a sample from each storage condition.
-
-
Analysis:
-
HPLC Analysis:
-
Analyze the "time zero" control to establish the initial purity and retention time of intact this compound.
-
Analyze the samples from each time point.
-
Compare the peak area of the intact this compound at each time point to the "time zero" sample to quantify degradation. The appearance of new peaks may indicate degradation products.
-
-
MS Analysis (Optional):
-
Analyze the samples to confirm the mass of the parent compound and identify the mass of any potential degradation products.
-
-
NMR Analysis (Optional):
-
Acquire a 1H NMR spectrum of the samples and compare it to the spectrum of a pure, fresh sample to detect any structural changes.
-
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point for each condition.
-
Plot the percentage of intact this compound versus time to determine the degradation rate.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to this compound handling and stability.
References
Addressing hygroscopic DMSO issues with NMS-859
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the p97/VCP inhibitor, NMS-859. The following information addresses common issues, particularly those related to the hygroscopic nature of Dimethyl Sulfoxide (DMSO), the recommended solvent for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My this compound solution in DMSO appears cloudy or has visible particulates. What is the cause and how can I resolve this?
Answer:
Cloudiness or the presence of particulates in your this compound solution is likely due to compound precipitation. This can be caused by several factors:
-
Hygroscopic DMSO: DMSO readily absorbs moisture from the atmosphere.[1] The presence of water in DMSO can significantly decrease the solubility of this compound, leading to precipitation.[2] One supplier explicitly notes that hygroscopic DMSO has a significant impact on the solubility of this compound.[2]
-
Low Storage Temperature: While stock solutions are stored at low temperatures, precipitation can occur upon freezing and may be slow to redissolve.
-
Supersaturation: Preparing a stock solution at a concentration close to its solubility limit can lead to precipitation, especially with slight temperature fluctuations or the introduction of contaminants that can act as nucleation sites.
Troubleshooting Steps:
-
Visual Inspection: Visually inspect your DMSO stock bottle for any signs of absorbed water, such as viscosity changes. For your this compound solution, look for fine, crystalline particles or a general haziness.
-
Gentle Warming and Sonication: Gently warm the solution to 37°C and sonicate for 10-15 minutes to aid in redissolving the precipitate. Avoid excessive heat, which could degrade the compound.
-
Use Anhydrous DMSO: To prevent precipitation, it is crucial to use high-purity, anhydrous DMSO, preferably from a freshly opened bottle.[2]
-
Proper Storage: Store this compound stock solutions in small, tightly sealed aliquots to minimize exposure to air and moisture.
FAQ 2: I am observing lower than expected potency or inconsistent results in my p97 ATPase or cell-based assays with this compound. Could this be related to my DMSO stock?
Answer:
Yes, inconsistent results and reduced potency can be linked to the quality of your DMSO stock.
-
Compound Concentration: If this compound has precipitated in your stock solution, the actual concentration in the supernatant will be lower than intended, leading to a decrease in the observed inhibitory effect.
-
Compound Degradation: this compound contains an α-chloroacetamide functional group, which is a reactive electrophile that covalently modifies cysteine residues in the D2 active site of p97.[3] This reactive group can also be susceptible to hydrolysis, a reaction that would be accelerated by the presence of water in the DMSO. This degradation would lead to an inactive form of the inhibitor.
-
Assay Interference: High concentrations of water in the final assay volume can alter enzymatic activity or interfere with assay readouts.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent this compound activity.
FAQ 3: What are the best practices for preparing and storing this compound stock solutions to avoid issues with hygroscopic DMSO?
Answer:
Proper preparation and storage are critical for maintaining the integrity of your this compound solutions.
Preparation:
-
Always use high-purity, anhydrous DMSO from a reputable supplier.
-
Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on cold surfaces.
-
Prepare a concentrated primary stock solution (e.g., 50-100 mM). This compound is soluble in DMSO up to 142.94 mM (50 mg/mL).[2][5]
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
Storage:
-
Powder: Store the solid this compound at -20°C, protected from light.[2]
-
Stock Solutions:
-
Store stock solutions at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[2]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.
-
Use tightly sealed vials designed for low-temperature storage.
-
Data & Protocols
This compound Properties and Recommended Concentrations
| Property | Value |
| Molecular Weight | 349.79 g/mol |
| Formula | C₁₅H₁₂ClN₃O₃S |
| CAS Number | 1449236-96-7 |
| Appearance | White to gray solid powder |
| Solubility in DMSO | ≥ 50 mg/mL (142.94 mM)[2] |
| IC₅₀ (p97/VCP ATPase) | 0.37 µM (in the presence of 60 µM ATP)[2] 0.36 µM (in the presence of 1 mM ATP)[2] |
| IC₅₀ (Cell Proliferation) | HCT116 cells: 3.5 µM[2] HeLa cells: 3.0 µM[2] |
| Storage (Powder) | -20°C for up to 3 years[2] |
| Storage (in DMSO) | -80°C for up to 2 years[2] -20°C for up to 1 year[2] |
Impact of Water in DMSO on this compound
| Water Content in DMSO | Expected Impact on this compound |
| < 0.1% | Optimal: this compound should be fully soluble up to its specified limits. The rate of hydrolytic degradation is minimal. |
| 1% - 5% | Sub-optimal: A noticeable decrease in solubility may occur, especially for highly concentrated stock solutions. The risk of this compound precipitation increases. The rate of hydrolysis may become a factor, particularly with prolonged storage at room temperature. |
| > 5% | Problematic: Significant precipitation of this compound is likely. The effective concentration of the stock solution will be unreliable. The potential for hydrolytic degradation of the α-chloroacetamide group is increased, reducing the potency of the inhibitor. |
Experimental Protocols
Protocol: Preparation of this compound Serial Dilutions
This protocol describes the preparation of serial dilutions of this compound for use in cell-based or biochemical assays, ensuring a consistent final DMSO concentration.
Caption: Workflow for preparing this compound serial dilutions.
Detailed Steps:
-
Prepare Primary Stock: Create a high-concentration primary stock of this compound (e.g., 100 mM) in anhydrous DMSO.
-
Intermediate Dilutions: Perform serial dilutions from the primary stock using anhydrous DMSO to create a series of intermediate stocks at the desired concentrations (e.g., 50 mM, 25 mM, 12.5 mM, etc.). This ensures this compound remains soluble.[6]
-
Final Dilution: For the final assay, dilute each intermediate stock into the aqueous assay buffer to achieve the desired final concentrations. For example, a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of buffer) will result in a final DMSO concentration of 0.1%.[7]
-
Vehicle Control: Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as your experimental samples.
Protocol: In Vitro p97/VCP ATPase Inhibition Assay (ADP-Glo™ Based)
This protocol is a representative method for measuring the inhibition of p97 ATPase activity by this compound using the ADP-Glo™ kinase assay, which measures the amount of ADP produced.
Materials:
-
Recombinant human p97/VCP protein
-
This compound
-
ATPase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Anhydrous DMSO
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in anhydrous DMSO as described in the protocol above.
-
Reaction Setup: In a 384-well plate, add the following:
-
p97/VCP protein diluted in assay buffer.
-
This compound dilution or DMSO (for positive and negative controls).
-
-
Pre-incubation: Incubate the plate at room temperature for 30-60 minutes to allow this compound to bind to p97.
-
Initiate Reaction: Add ATP to each well to start the ATPase reaction. The final ATP concentration should be at or near the Kₘ for p97.
-
Enzymatic Reaction: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the ATPase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and, therefore, to the p97 ATPase activity.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value.
Signaling Pathway
This compound is a covalent inhibitor of the p97/VCP ATPase. p97/VCP plays a crucial role in protein homeostasis by mediating the extraction of ubiquitinated proteins from cellular complexes or membranes, thereby targeting them for degradation by the proteasome. One of the key pathways regulated by p97 is the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway.[8][9]
Caption: The role of p97/VCP in the ERAD pathway and its inhibition by this compound.
References
- 1. ziath.com [ziath.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xcessbio.com [xcessbio.com]
- 6. support.nanotempertech.com [support.nanotempertech.com]
- 7. researchgate.net [researchgate.net]
- 8. Valosin-containing Protein (p97) Is a Regulator of Endoplasmic Reticulum Stress and of the Degradation of N-End Rule and Ubiquitin-Fusion Degradation Pathway Substrates in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AAA ATPase p97/VCP: cellular functions, disease and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Potential for NMS-859 to induce non-specific cellular stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using NMS-859, focusing on its potential to induce specific and non-specific cellular stress.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to cellular stress?
A1: this compound is a potent and specific covalent inhibitor of the ATPase VCP/p97.[1][2] It selectively modifies the Cys522 residue within the D2 ATPase domain of p97, blocking its enzymatic activity.[1][3][4] p97 is a critical component of protein homeostasis, particularly in the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway. By inhibiting p97, this compound disrupts the clearance of misfolded proteins, leading to their accumulation in the endoplasmic reticulum. This directly induces the Unfolded Protein Response (UPR), a specific form of cellular stress aimed at restoring protein folding homeostasis.
Q2: Is this compound known to have off-target effects that could cause non-specific cellular stress?
A2: this compound has been reported to be a highly selective inhibitor. In a screening panel against various AAA ATPases, HSP90, and 53 different kinases, this compound showed very weak activity, with IC50 values greater than 10 μM.[1] This high degree of selectivity suggests a low probability of direct off-target enzymatic inhibition. However, it is important to note that the α-chloroacetamide warhead of this compound is a reactive electrophile, and the potential for covalent modification of other cellular proteins, while not extensively documented, cannot be entirely ruled out. Such off-target modifications could theoretically contribute to non-specific stress.
Q3: Has this compound been directly shown to induce oxidative stress or DNA damage?
A3: Currently, there is a lack of published studies specifically investigating the potential of this compound to induce oxidative stress or DNA damage. While its on-target mechanism is linked to UPR, further experimental validation is required to definitively rule out the induction of other stress pathways. Researchers are encouraged to perform their own assessments for these endpoints if they are critical for their experimental system.
Q4: Another p97 inhibitor, NMS-873, has been reported to have off-target effects on mitochondria. Is this a concern for this compound?
A4: Yes, the allosteric p97 inhibitor NMS-873 has been shown to have off-target effects on mitochondrial oxidative phosphorylation, acting as a dual inhibitor of Complex I and ATP synthase.[5][6] This finding highlights that even selective compounds can have unexpected cellular effects. As this compound and NMS-873 are distinct chemical entities with different mechanisms of action, the off-target profile of NMS-873 cannot be directly extrapolated to this compound. However, it underscores the importance of careful experimental validation of potential mitochondrial effects when using any novel inhibitor.
Q5: Is this compound the same as S0859, which is described as an NRF2 inhibitor?
A5: No, this compound and S0859 are different compounds. While the names are similar, S0859 has been described as an inhibitor of the NRF2 pathway, which is a key regulator of the cellular antioxidant response.[7] this compound is a well-characterized inhibitor of p97/VCP. Researchers should be careful to distinguish between these two compounds.
Troubleshooting Guides
Issue 1: Unexpected levels of cellular stress observed.
If you observe cellular stress that appears to be broader than the expected UPR, consider the following troubleshooting steps.
References
- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMS-873 functions as a dual inhibitor of mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMS-873 Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory Effect of S0859 on the Antioxidant Master Switch Nuclear Factor Erythroid 2-Related Factor 2 in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NMS-859 Covalent Inhibition Control Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NMS-859, a potent and selective covalent inhibitor of Valosin-Containing Protein (VCP/p97). Proper control experiments are crucial for validating on-target engagement and interpreting cellular phenotypes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a covalent inhibitor of the ATPase VCP/p97. It selectively forms a covalent bond with the cysteine residue at position 522 (Cys522) within the D2 ATPase domain of VCP. This irreversible modification blocks ATP binding and hydrolysis, leading to the inhibition of VCP's function and subsequently inducing cancer cell death.
Q2: How can I be sure that the observed cellular effects are due to the covalent inhibition of VCP by this compound?
To confirm that the observed effects are due to the covalent inhibition of VCP, a series of control experiments are essential. These include:
-
Washout Experiment: Demonstrates that the inhibitory effect is irreversible and sustained after the removal of the compound from the medium.
-
Negative Control (Mutant VCP): Utilizes cells expressing a mutant form of VCP where the target cysteine is replaced (e.g., C522T). This compound exhibits significantly weaker activity against this mutant.
-
Mass Spectrometry: Directly confirms the covalent modification of VCP at Cys522.
-
Non-covalent Analog Control: Use of a structurally similar compound that lacks the reactive electrophile to control for any non-covalent or off-target effects.
Q3: What is a suitable negative control for my this compound experiments?
The most robust negative control is a cell line expressing a VCP mutant where the target cysteine residue is substituted, such as C522T. This compound has been shown to have very weak inhibitory activity against VCPC522T. This control helps to ensure that the observed phenotype is a direct result of the covalent modification of Cys522.
Q4: Is this compound selective for VCP?
This compound has been reported to be a highly selective inhibitor for VCP/p97. In one study, it was shown to have an IC50 greater than 10 μM against a panel of other AAA ATPases, HSP90, and 53 kinases, demonstrating a high degree of selectivity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No sustained effect observed after a washout experiment. | 1. Inefficient washout procedure. 2. Rapid protein turnover of VCP in the cell line used. 3. The observed phenotype is due to a reversible off-target effect. | 1. Ensure a thorough washout procedure with multiple washes and a sufficient incubation period in fresh media. 2. Measure the half-life of VCP in your cell line. If turnover is rapid, shorten the post-washout incubation time. 3. Perform the experiment in parallel with a non-covalent analog of this compound to assess reversible effects. |
| This compound shows significant activity against the VCPC522T mutant. | 1. The observed effect is not solely dependent on covalent binding to Cys522. 2. High concentrations of this compound may lead to non-specific effects. | 1. Consider the possibility of non-covalent inhibition or off-target effects at the concentration used. 2. Perform a dose-response experiment to determine the lowest effective concentration and compare the IC50 values between the wild-type and mutant VCP-expressing cells. A significant rightward shift in the IC50 for the mutant should be observed. |
| Unable to detect the covalent adduct by mass spectrometry. | 1. Insufficient enrichment of VCP. 2. Inefficient ionization of the modified peptide. 3. Low stoichiometry of modification. | 1. Optimize your immunoprecipitation or other VCP enrichment protocols. 2. Adjust mass spectrometry parameters, such as fragmentation energy. 3. Increase the concentration of this compound or the incubation time to drive the covalent reaction to completion. |
| Variability in cell viability assay results. | 1. Uneven cell seeding. 2. Inconsistent drug treatment duration. 3. Edge effects in the multi-well plate. | 1. Ensure a homogenous cell suspension and proper mixing before seeding. 2. Use a multichannel pipette for drug addition to minimize timing differences. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
Quantitative Data Summary
Table 1: In Vitro and Cellular Activity of this compound
| Target/Cell Line | Assay Condition | IC50 (µM) |
| Wild-type VCP | 60 µM ATP (cellular) | 0.37 |
| Wild-type VCP | 1 mM ATP (cellular) | 0.36 |
| VCPC522T Mutant | - | Very weak inhibition |
| HCT116 Cells | Cell Proliferation | 3.5 |
| HeLa Cells | Cell Proliferation | 3.0 |
Table 2: Representative Selectivity Data for this compound
| Target | IC50 (µM) |
| VCP/p97 | ~0.37 |
| Other AAA ATPases | >10 |
| HSP90 | >10 |
| Kinase Panel (53 kinases) | >10 |
Experimental Protocols
Protocol 1: Cellular Washout Experiment for this compound
This protocol is designed to assess the irreversibility of this compound's inhibitory effect on VCP function, often measured by a downstream signaling event or cell viability.
Materials:
-
Cells of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Multi-well plates (e.g., 96-well)
-
Reagents for downstream analysis (e.g., cell viability reagent, lysis buffer, antibodies for Western blot)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence at the end of the experiment and allow them to adhere overnight.
-
Compound Treatment: Treat cells with this compound at the desired concentration (e.g., 1-5 µM) and a vehicle control (DMSO) for a defined period (e.g., 4-6 hours).
-
Washout:
-
Continuous Exposure Group: Leave one set of wells with the compound-containing medium.
-
Washout Group: Aspirate the medium from the wells. Wash the cells gently three times with pre-warmed PBS. After the final wash, add fresh, pre-warmed complete medium without the compound.
-
-
Incubation: Return the plates to the incubator and continue to culture for the desired duration (e.g., 24, 48, or 72 hours).
-
Analysis: At the end of the incubation period, assess the desired endpoint. For cell viability, add the viability reagent and measure according to the manufacturer's instructions. For protein analysis, lyse the cells and perform Western blotting for markers of VCP inhibition (e.g., accumulation of ubiquitinated proteins).
Expected Outcome: The inhibitory effect of this compound in the washout group should be sustained and comparable to the continuous exposure group, demonstrating irreversible inhibition.
Protocol 2: Mass Spectrometry Analysis of this compound Covalent Adduct with VCP
This protocol outlines the general steps to confirm the covalent modification of VCP by this compound.
Materials:
-
Purified recombinant VCP or cell lysate containing VCP
-
This compound
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate purified VCP (or cell lysate) with this compound at a molar excess for a sufficient time (e.g., 1-2 hours) at 37°C to ensure covalent modification. Include a vehicle-treated control.
-
Reduction and Alkylation: Denature the protein sample. Reduce disulfide bonds with DTT and then alkylate free cysteines with IAA. This step is crucial to block non-modified cysteines.
-
Protein Digestion: Digest the protein sample into peptides using trypsin overnight at 37°C.
-
Sample Cleanup: Desalt the peptide mixture using a C18 ZipTip or equivalent.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Search the MS/MS data against the VCP protein sequence, specifying a variable modification on cysteine residues corresponding to the mass of the this compound adduct (the molecular weight of this compound minus the leaving group, which is HCl). The expected mass shift for this compound covalently bound to a cysteine residue is +313.76 Da (C15H11N3O3S).
Expected Outcome: Identification of a peptide containing Cys522 with a mass modification corresponding to the addition of this compound, confirming the covalent binding at the specific site.
Visualizations
Caption: VCP/p97 signaling in protein degradation and its inhibition by this compound.
Caption: Workflow for validating this compound covalent inhibition.
Mitigating batch-to-batch variability of NMS-859
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate potential batch-to-batch variability of NMS-859, a covalent inhibitor of the ATPase VCP/p97.
Frequently Asked Questions (FAQs)
Q1: We are observing a different IC50 value with a new batch of this compound compared to our previous experiments. What could be the cause?
A1: Batch-to-batch variation in the potency of small molecule inhibitors can stem from several factors. The most common causes include differences in compound purity, solubility, or stability. It is also crucial to ensure consistency in experimental conditions. We recommend performing a systematic quality control check on the new batch before extensive use.
Q2: What are the recommended initial quality control (QC) steps for a new batch of this compound?
A2: For every new lot of this compound, we recommend a two-stage validation process: analytical QC to verify the compound's physical and chemical properties, and biological QC to confirm its activity in a standardized assay.
-
Analytical QC:
-
Purity Assessment: Verify the purity of the compound, ideally using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The purity should be ≥98%.
-
Identity Confirmation: Confirm the molecular weight via Mass Spectrometry (MS). The expected molecular weight for this compound is approximately 349.79 g/mol .
-
Solubility Test: Confirm the compound's solubility in your chosen solvent (e.g., DMSO). Visually inspect for any precipitation at the stock concentration.
-
-
Biological QC:
-
Standardized IC50 Determination: Perform a dose-response experiment in a well-characterized and consistent cell line (e.g., HCT116 or HeLa) to determine the IC50 for cell proliferation. Compare this value to established benchmarks.
-
Q3: My new batch of this compound shows lower potency. How can I troubleshoot this issue?
A3: If a new batch exhibits lower than expected potency, follow this troubleshooting workflow to identify the root cause. This process ensures that issues with compound integrity, preparation, or the experimental setup are systematically addressed.
Figure 1. Troubleshooting workflow for reduced this compound potency.
Experimental Protocols & Data
Standardized Cell Viability Assay Protocol
To ensure consistent results across different batches of this compound, a standardized protocol is essential.
-
Cell Seeding: Seed HCT116 or HeLa cells in a 384-well plate at a density of 1,600 cells per well.[1]
-
Incubation: Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO2 atmosphere.[1]
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., eight dilution points). Treat the cells in duplicate and incubate for an additional 72 hours.[1]
-
Viability Measurement: Lyse the cells and measure the ATP content using a luciferase-based assay (e.g., CellTiter-Glo®) as an indicator of cell viability.[1]
-
Data Analysis: Calculate IC50 values by normalizing the data to untreated controls.
Reference IC50 Values for this compound
This table summarizes the published IC50 values for this compound, which can be used as a benchmark for your internal quality control experiments.
| Assay Type | Target/Cell Line | ATP Concentration | IC50 Value | Reference |
| Biochemical Assay | Wild-Type VCP/p97 | 60 µM | 0.37 µM | [1][2][3] |
| Biochemical Assay | Wild-Type VCP/p97 | 1 mM | 0.36 µM | [1][4] |
| Cell Proliferation | HCT116 Cells | N/A | 3.5 µM | [1][2] |
| Cell Proliferation | HeLa Cells | N/A | 3.0 µM | [1][2] |
Mechanism of Action and Pathway
This compound is a potent and specific covalent inhibitor of Valosin-Containing Protein (VCP), also known as p97.[1][2] VCP is a type II AAA+ ATPase that plays a critical role in protein homeostasis, including processes like endoplasmic reticulum-associated degradation (ERAD) and autophagy.[3][5] this compound covalently modifies the cysteine residue Cys522 in the D2 ATPase domain of VCP, which blocks ATP binding and inhibits its function.[2][3][6] This disruption of VCP activity leads to an accumulation of unfolded proteins, ultimately inducing cancer cell death.[2][6]
Figure 2. Mechanism of action of this compound on the VCP/p97 pathway.
Batch Validation Workflow
To formally address and mitigate batch-to-batch variability, we recommend implementing a standardized internal validation workflow for each new lot of this compound received. This ensures that any deviations are caught early, saving time and resources.
Figure 3. Standard operating procedure for validating new this compound batches.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. Molecular Mechanisms Driving and Regulating the AAA+ ATPase VCP/p97, an Important Therapeutic Target for Treating Cancer, Neurological and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
NMS-859 vs. NMS-873: A Comparative Guide to Two Distinct VCP/p97 ATPase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the mechanisms of action, biochemical and cellular activities, and experimental protocols for NMS-859 and NMS-873, two inhibitors of the AAA+ ATPase p97/VCP.
Valosin-containing protein (VCP), also known as p97, is a critical regulator of protein homeostasis, involved in cellular processes such as the ubiquitin-proteasome system, endoplasmic reticulum-associated degradation (ERAD), and autophagy.[1][2] Its role in cancer cell survival has made it an attractive target for therapeutic intervention. This guide delves into the distinct inhibitory mechanisms of two pivotal research compounds, this compound and NMS-873, offering a comprehensive overview supported by experimental data.
At a Glance: Key Differences
| Feature | This compound | NMS-873 |
| Mechanism of Action | Covalent, irreversible inhibitor | Allosteric, reversible inhibitor |
| Binding Site | Covalently modifies Cysteine 522 (Cys522) in the D2 ATPase domain | Binds to an allosteric pocket at the interface of the D1 and D2 domains |
| Primary Target | VCP/p97 ATPase | VCP/p97 ATPase |
| IC50 (VCP/p97 ATPase activity) | ~0.37 µM | ~30 nM |
| Cellular Antiproliferative IC50 (HCT116 cells) | ~3.5 µM | ~0.4 µM |
| Cellular Antiproliferative IC50 (HeLa cells) | ~3.0 µM | ~0.7 µM |
| Off-Target Effects | Highly selective for VCP/p97 | Dual inhibitor of mitochondrial Complex I and ATP synthase |
Mechanism of Action: Covalent vs. Allosteric Inhibition
The fundamental difference between this compound and NMS-873 lies in their mode of inhibiting the VCP/p97 ATPase.
This compound is a covalent inhibitor that irreversibly binds to the VCP/p97 enzyme.[2][3] It specifically targets Cysteine 522, a residue located in the D2 ATPase domain, through its electrophilic α-chloroacetamide group.[2][4] This covalent modification blocks ATP binding, thereby inactivating the enzyme.[3] Due to its targeted covalent mechanism, this compound exhibits high selectivity for VCP/p97 over other AAA ATPases and a broad panel of kinases.[3]
NMS-873 , in contrast, is a potent and selective allosteric inhibitor.[5][6] It binds to a unique, cryptic pocket at the interface of the D1 and D2 domains of the VCP/p97 hexamer.[4][7] This binding event does not compete with ATP but rather stabilizes an inactive conformation of the enzyme, disrupting the coordinated ATP hydrolysis across the hexameric ring.[4][7] This allosteric inhibition leads to the activation of the unfolded protein response and interferes with autophagy, ultimately inducing cancer cell death.[5]
Signaling Pathway and Cellular Consequences
The inhibition of VCP/p97 by both this compound and NMS-873 triggers a cascade of cellular events stemming from the disruption of protein homeostasis.
Inhibition of VCP/p97 by either compound leads to the accumulation of poly-ubiquitinated proteins, a hallmark of disrupted protein degradation pathways.[6] This proteotoxic stress triggers the Unfolded Protein Response (UPR) and ultimately leads to apoptosis in cancer cells.[5]
Off-Target Effects of NMS-873
While NMS-873 is highly selective for VCP/p97 over other ATPases, recent studies have revealed an unexpected off-target effect.[7] NMS-873 also functions as a dual inhibitor of mitochondrial oxidative phosphorylation, specifically targeting Complex I and ATP synthase.[7][8] This can lead to a rapid induction of aerobic fermentation in cells.[7] Researchers should be aware of this polypharmacology, as the cellular toxicity of NMS-873 may be a result of both VCP/p97-dependent and -independent mechanisms.[7][9]
Experimental Protocols
VCP/p97 ATPase Activity Assay
A common method to determine the inhibitory activity of compounds on VCP/p97 is a modified NADH-coupled assay that measures ADP formation.[5][6]
Methodology:
-
Step 1 (ATPase Reaction): The VCP/p97 enzyme is incubated with the inhibitor (this compound or NMS-873) and ATP. An ATP-regenerating system consisting of pyruvate kinase and phosphoenolpyruvate is included to maintain a constant ATP concentration and prevent product inhibition by ADP.[6] For each molecule of ATP hydrolyzed by VCP/p97, a stoichiometric amount of pyruvate is produced.[6]
-
Step 2 (Pyruvate Detection): The enzymatic reaction is stopped, and the accumulated pyruvate is used as a substrate for lactate dehydrogenase. This reaction oxidizes NADH to NAD+, leading to a decrease in absorbance at 340 nm, which is directly proportional to the amount of ADP produced in the first step.[6]
Cell Proliferation Assay
The antiproliferative effects of this compound and NMS-873 on cancer cell lines are typically assessed using a luciferase-based ATP quantitation assay.[10]
Methodology:
-
Cell Seeding: Cancer cells (e.g., HCT116, HeLa) are seeded in 384-well plates.[10]
-
Compound Treatment: After 24 hours, cells are treated with a serial dilution of the inhibitor.[10]
-
Incubation: The cells are incubated for 72 hours.[10]
-
Viability Measurement: A reagent containing a thermostable luciferase and its substrate is added to the wells. The amount of ATP present, which correlates with the number of viable cells, is quantified by the resulting luminescence.[10]
-
IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in cell viability (IC50) is calculated by comparing the luminescence of treated cells to untreated controls.[10]
Conclusion
This compound and NMS-873 are both potent inhibitors of VCP/p97 but operate through distinct mechanisms of action. This compound acts as a covalent, irreversible inhibitor, while NMS-873 is an allosteric, reversible inhibitor. This fundamental difference is reflected in their biochemical and cellular activities. While both compounds are valuable tools for studying the cellular functions of VCP/p97, researchers should consider the off-target mitochondrial effects of NMS-873 when interpreting experimental results. The choice between these inhibitors will depend on the specific research question and the desired mode of VCP/p97 modulation.
References
- 1. Molecular Mechanisms Driving and Regulating the AAA+ ATPase VCP/p97, an Important Therapeutic Target for Treating Cancer, Neurological and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xcessbio.com [xcessbio.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NMS-873 Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMS-873 functions as a dual inhibitor of mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Guide to p97/VCP Inhibitors: NMS-859 and CB-5083 in Cancer Cell Research
In the landscape of targeted cancer therapy, the AAA+ ATPase p97, also known as Valosin-Containing Protein (VCP), has emerged as a critical regulator of protein homeostasis and a promising therapeutic target.[1] Its inhibition disrupts cellular processes vital for cancer cell survival, including the ubiquitin-proteasome system and endoplasmic reticulum-associated degradation (ERAD). This guide provides a detailed comparison of two key p97 inhibitors, NMS-859 and CB-5083, offering researchers a comprehensive overview of their mechanisms, efficacy, and the experimental protocols for their evaluation in cancer cells.
Mechanism of Action: Covalent vs. ATP-Competitive Inhibition
This compound and CB-5083 both target the D2 ATPase domain of p97, yet their modes of inhibition are fundamentally different.
This compound is a potent, covalent inhibitor that irreversibly binds to p97.[2][3] It specifically modifies the cysteine residue at position 522 (Cys522) within the D2 active site through its α-chloroacetamide functional group.[2][3] This covalent modification effectively blocks ATP binding and inactivates the enzyme.
CB-5083 , on the other hand, is a potent and selective, orally bioavailable ATP-competitive inhibitor .[2][4] It reversibly binds to the ATP-binding pocket of the D2 domain, preventing the binding of ATP and subsequent hydrolysis, which is essential for p97's function.[4] Although it entered Phase I clinical trials, its development was halted due to off-target toxicity.[2]
Comparative Efficacy: In Vitro Data
The following tables summarize the in vitro efficacy of this compound and CB-5083 from various studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
Table 1: Inhibition of p97/VCP ATPase Activity
| Compound | Target | IC50 (µM) | ATP Concentration | Reference |
| This compound | Wild-type VCP | 0.37 | 60 µM | [5] |
| This compound | Wild-type VCP | 0.36 | 1 mM | [5] |
| CB-5083 | Wild-type p97 | 0.01 | Not Specified | [6] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50 in µM)
| Cell Line | Cancer Type | This compound | CB-5083 | Reference |
| HCT116 | Colorectal Carcinoma | 3.5 | 0.31 | [5][7] |
| HeLa | Cervical Cancer | 3.0 | - | [5] |
| HL-60 | Acute Myeloid Leukemia | - | 0.45 | [7] |
| RPMI8226 | Multiple Myeloma | - | ~0.3 | [8] |
Signaling Pathways and Cellular Effects
Inhibition of p97 by both this compound and CB-5083 triggers a cascade of cellular events, primarily centered around the disruption of protein homeostasis. This leads to the accumulation of ubiquitinated proteins and unresolved endoplasmic reticulum (ER) stress, ultimately inducing the Unfolded Protein Response (UPR) and apoptosis.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate and compare p97 inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the anti-proliferative effects of this compound and CB-5083.
Workflow:
Detailed Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,600 cells per well and incubate for 24 hours.[5]
-
Compound Treatment: Treat the cells with a serial dilution of this compound or CB-5083. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.[5]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[10]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
p97 ATPase Activity Assay
This assay measures the ability of the compounds to inhibit the ATP hydrolysis activity of purified p97.
Detailed Steps:
-
Reaction Setup: In a 384-well plate, prepare a reaction mixture containing purified p97 enzyme (e.g., 20 nM) in an appropriate assay buffer.[11]
-
Compound Addition: Add serial dilutions of this compound or CB-5083 to the wells.
-
Reaction Initiation: Initiate the reaction by adding ATP (e.g., 20 µM).[11]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes).[11]
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™.[11]
-
Data Analysis: Determine the percentage of ATPase inhibition relative to a no-inhibitor control and calculate the IC50 values.
Western Blotting for UPR Markers
This protocol is used to detect the induction of ER stress and the UPR by analyzing the expression of key marker proteins.
Detailed Steps:
-
Cell Lysis: Treat cancer cells with this compound or CB-5083 for a specified time (e.g., 8 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against UPR markers such as BiP, CHOP, and spliced XBP1. A loading control like GAPDH should also be used.
-
Detection: Incubate with a corresponding HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Conclusion
Both this compound and CB-5083 are potent inhibitors of p97/VCP with significant anti-cancer activity. Their distinct mechanisms of action—covalent versus reversible ATP-competitive inhibition—offer different therapeutic possibilities and tools for basic research. While CB-5083 has been explored in clinical trials, the development of covalent inhibitors like this compound and next-generation reversible inhibitors continues to be an active area of research, particularly in the context of overcoming potential drug resistance. The experimental protocols provided in this guide offer a foundation for researchers to further investigate and compare these and other p97 inhibitors in various cancer models.
References
- 1. p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme’s ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound CB-5083 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomics analysis reveals the differential impact of the p97 inhibitor CB-5083 on protein levels in various cellular compartments of the HL-60 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. physiology.elte.hu [physiology.elte.hu]
- 11. pubs.acs.org [pubs.acs.org]
NMS-859 Overcomes Resistance to NMS-873 in Cancer Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the activity of NMS-859 in cancer cell lines that have developed resistance to the allosteric p97 inhibitor, NMS-873. This analysis is supported by experimental data and detailed methodologies.
A key challenge in targeted cancer therapy is the emergence of drug resistance. NMS-873, an allosteric inhibitor of the AAA+ ATPase p97/VCP, has shown promise but can lead to resistance through mutations in its target. This guide explores the efficacy of this compound, a covalent p97 inhibitor, in overcoming this resistance, offering a potential therapeutic strategy for refractory tumors.
Comparative Efficacy of p97 Inhibitors
The development of resistance to NMS-873 in the HCT116 human colon cancer cell line has been linked to a specific mutation, A530T, in the p97 protein.[1][2] While this mutation confers significant resistance to NMS-873, cell lines harboring this mutation remain sensitive to p97 inhibitors with alternative mechanisms of action, such as the covalent inhibitor this compound.[1] The following table summarizes the anti-proliferative activity (IC50) of NMS-873 and this compound in both NMS-873 sensitive (parental) and resistant HCT116 cell lines.
| Compound | Cell Line | p97 Status | IC50 (µM) | Fold Resistance |
| NMS-873 | HCT116 (Parental) | Wild-Type | ~0.3 (representative) | - |
| HCT116 (NMS-873-Resistant) | A530T mutant | >5.0 | >15-fold[1] | |
| This compound | HCT116 (Parental) | Wild-Type | 3.5[1] | - |
| HCT116 (NMS-873-Resistant) | A530T mutant | ~3.5 (remains sensitive)[1] | No significant change |
Mechanism of Action and Resistance
NMS-873 is an allosteric inhibitor that binds to a tunnel between the D1 and D2 domains of p97.[3] The A530T mutation in the D2 domain of p97 is sufficient to overcome the cytotoxic effects of NMS-873.[1][4] This mutation does not prevent NMS-873 from binding but rather increases the catalytic efficiency of p97, effectively overriding the inhibitory effect.[1]
In contrast, this compound is a covalent inhibitor that selectively modifies Cys522 in the D2 active site of p97.[3] This distinct binding site and irreversible mechanism of action mean that the A530T mutation, which confers resistance to the allosteric inhibitor NMS-873, does not impact the activity of this compound. Consequently, NMS-873 resistant cells retain their sensitivity to this compound.[1]
Signaling Pathways and Experimental Workflows
The inhibition of p97 by compounds like NMS-873 and this compound disrupts cellular protein homeostasis, leading to the activation of the Unfolded Protein Response (UPR) and interference with autophagy, ultimately inducing cancer cell death.
References
- 1. p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme’s ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMS-873 Leads to Dysfunctional Glycometabolism in A p97-Independent Manner in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Specificity Showdown: Covalent vs. Allosteric p97 Inhibitors in the Spotlight
A comprehensive guide for researchers navigating the landscape of p97-targeted therapies, this report delves into a critical comparison of covalent and allosteric p97 inhibitors. We provide a detailed analysis of their specificity, supported by experimental data, to aid in the selection of the most appropriate tool for preclinical research and drug development.
The AAA+ ATPase p97 (also known as VCP) has emerged as a compelling therapeutic target in oncology and other diseases due to its central role in protein homeostasis.[1][2][3] p97 is involved in a multitude of cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage response.[1][2][3][4] Consequently, inhibiting p97 offers a promising strategy to disrupt these pathways and selectively target cells under proteotoxic stress, such as cancer cells.[2][3][4]
Two primary classes of small molecule inhibitors have been developed to target p97: ATP-competitive (often covalent) and allosteric inhibitors. While both aim to abrogate p97's ATPase activity, they do so via distinct mechanisms, leading to significant differences in their specificity and off-target effect profiles. This guide provides an objective comparison of these two classes, focusing on key specificity data and the experimental methodologies used to generate them.
Quantitative Comparison of p97 Inhibitors
The following tables summarize the inhibitory potency and selectivity of representative covalent (ATP-competitive) and allosteric p97 inhibitors.
| Covalent/ATP-Competitive Inhibitors | Target | IC50 (nM) | Notes |
| CB-5083 | p97 (D2 ATPase domain) | 11 | ATP-competitive, reversible.[5] Failed in Phase I clinical trials due to off-target effects on phosphodiesterase-6 (PDE6), causing visual disturbances.[5][6][7][8][9] |
| FL-18 | p97 (D2 ATP site Cysteine) | 59.3 | Targeted covalent inhibitor with proteome-wide selectivity.[10] |
| ML240 | p97 (D2 ATPase domain) | ~100-200 (inferred) | ATP-competitive, D2-selective.[11][12] |
| ML241 | p97 (D2 ATPase domain) | ~100-200 (inferred) | ATP-competitive, D2-selective.[11][12] |
| Allosteric Inhibitors | Target | IC50 (nM) | Notes |
| NMS-873 | p97 (Allosteric site at D1-D2 interface) | 30 | Highly selective for p97 over other AAA ATPases and kinases.[13] However, it has shown some off-target effects on mitochondrial oxidative phosphorylation.[14] Can overcome resistance to ATP-competitive inhibitors.[15][16] |
| UPCDC-30245 | p97 (Allosteric site) | N/A | Can overcome resistance to ATP-competitive inhibitors.[15][16] |
Mechanisms of Action and Specificity
The distinct binding modes of covalent and allosteric inhibitors fundamentally influence their specificity.
Covalent/ATP-Competitive Inhibitors like CB-5083 function by competing with ATP for binding to the D2 ATPase domain of p97.[6] While potent, the high degree of similarity among ATP-binding sites across the proteome presents a significant challenge for achieving high specificity. This is exemplified by the off-target inhibition of PDE6 by CB-5083, which ultimately led to the termination of its clinical trials.[7][8][9] More recent developments in targeted covalent inhibitors, such as FL-18, which irreversibly binds to a specific cysteine residue within the D2 ATP site, have shown promise for improved proteome-wide selectivity.[10]
Allosteric Inhibitors , such as NMS-873, bind to a unique pocket at the interface of the D1 and D2 domains, a site that is not conserved across other ATPases.[14][17] This allosteric modulation locks the enzyme in an inactive conformation.[14] This distinct mechanism of action generally confers higher selectivity for p97.[13] Notably, allosteric inhibitors have demonstrated the ability to overcome resistance mechanisms that emerge against ATP-competitive inhibitors, which often involve mutations in the ATP-binding pocket.[15][16][18] However, even highly selective allosteric inhibitors are not without potential off-target effects, as seen with NMS-873's impact on mitochondrial function.[14]
References
- 1. p97: An Emerging Target for Cancer, Neurodegenerative Diseases, and Viral Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting p97 to Disrupt Protein Homeostasis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting p97 to Disrupt Protein Homeostasis in Cancer [frontiersin.org]
- 4. Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VCP/p97 inhibitor CB-5083 modulates muscle pathology in a mouse model of VCP inclusion body myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound CB-5083 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A p97/Valosin-Containing Protein Inhibitor Drug CB-5083 Has a Potent but Reversible Off-Target Effect on Phosphodiesterase-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A p97/Valosin-Containing Protein Inhibitor Drug CB-5083 Has a Potent but Reversible Off-Target Effect on Phosphodiesterase-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A targeted covalent inhibitor of p97 with proteome-wide selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating p97 inhibitor analogues for their domain-selectivity and potency against the p97-p47 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. selleckchem.com [selleckchem.com]
- 14. NMS-873 Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antitumor Efficacy of 1,2,4-Triazole-Based VCP/p97 Allosteric Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming VCP/p97 Inhibition by NMS-859: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of experimental methods to confirm the inhibition of Valosin-Containing Protein (VCP)/p97 by the covalent inhibitor NMS-859. We present a comparative analysis with other notable VCP/p97 inhibitors, supported by experimental data and detailed protocols.
VCP/p97, an AAA+ ATPase, is a critical regulator of protein homeostasis, involved in cellular processes such as endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA repair.[1][2] Its role in cancer cell survival has made it a compelling target for therapeutic intervention.[2][3] this compound is a potent and specific covalent inhibitor of VCP/p97 that targets the Cys522 residue in the D2 ATPase domain, blocking ATP binding.[4][5] This guide outlines key assays to validate its inhibitory activity and compares its performance with other widely used VCP/p97 inhibitors.
Comparative Analysis of VCP/p97 Inhibitors
This compound is one of several small molecule inhibitors developed to target VCP/p97. These inhibitors can be broadly categorized based on their mechanism of action: ATP-competitive, allosteric, and covalent. A comparative summary of this compound and other key inhibitors is presented below.
| Inhibitor | Mechanism of Action | Target Domain | IC50 (VCP/p97 ATPase Assay) | Cell Proliferation IC50 (HCT116) | Reference |
| This compound | Covalent | D2 (Cys522) | ~0.37 µM | 3.5 µM | [4][6] |
| CB-5083 | ATP-competitive | D2 | ~11 nM | ~0.2 µM | [5][7] |
| NMS-873 | Allosteric | D1-D2 interface | ~26 nM | ~0.3 µM | [5][8] |
| DBeQ | ATP-competitive | D2 | <10 µM | ~2.7 µM | [5][9] |
| UPCDC-30245 | Allosteric | D1-D2 interface | ~27 nM | Not specified for HCT116 | [5][10] |
Experimental Protocols for Validating VCP/p97 Inhibition
Confirmation of VCP/p97 inhibition by this compound can be achieved through a combination of biochemical and cellular assays.
VCP/p97 ATPase Activity Assay
This biochemical assay directly measures the enzymatic activity of VCP/p97 and its inhibition by this compound. A common method is a bioluminescence-based assay that quantifies the amount of ATP remaining after the ATPase reaction.[11]
Protocol:
-
Reagents: Purified recombinant VCP/p97 protein, assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 1 mM EDTA, 0.5 mM TCEP, 0.01% Triton X-100), ATP, this compound, and a commercial ATP detection reagent (e.g., Kinase-Glo).[11][12]
-
Procedure: a. In a 96-well plate, add purified VCP/p97 to the assay buffer. b. Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the wells and incubate for a defined period (e.g., 10-60 minutes) at room temperature.[11][13] c. Initiate the reaction by adding a specific concentration of ATP (e.g., 200 µM to 1 mM).[6][12] d. Incubate for a set time (e.g., 30-60 minutes) at room temperature.[11][13] e. Stop the reaction and measure the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions. f. Measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the VCP/p97 ATPase activity. Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation and Viability Assays
These assays determine the cytotoxic effect of VCP/p97 inhibition on cancer cell lines.
Protocol:
-
Cell Lines: Use relevant cancer cell lines such as HCT116 (colorectal cancer) or HeLa (cervical cancer).[4][6]
-
Procedure: a. Seed cells in 96-well or 384-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).[6] c. Measure cell viability using a suitable method, such as a luciferase-based ATP assay (e.g., CellTiter-Glo) or a colorimetric assay (e.g., MTT, SRB).[6][14]
-
Data Analysis: Determine the IC50 value for cell proliferation by plotting the percentage of cell viability against the logarithm of the this compound concentration.
Western Blot Analysis of VCP/p97 Pathway Markers
Inhibition of VCP/p97 leads to the accumulation of ubiquitinated proteins and induces cellular stress responses, such as the Unfolded Protein Response (UPR) and autophagy.[1][3] These changes can be monitored by Western blotting.
Protocol:
-
Cell Treatment and Lysis: a. Treat cells with this compound at a concentration around its IC50 for cell proliferation for a specific time (e.g., 6-24 hours). b. Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: a. Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. b. Probe the membrane with primary antibodies against key pathway markers:
- Accumulation of Ubiquitinated Proteins: Anti-ubiquitin (e.g., K48-linkage specific).
- UPR Activation: Anti-ATF4, Anti-CHOP.[9]
- Autophagy Modulation: Anti-p62/SQSTM1, Anti-LC3B.[9][15] c. Use a loading control, such as anti-β-actin or anti-GAPDH, to ensure equal protein loading. d. Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the changes in protein expression levels relative to the vehicle-treated control. An increase in ubiquitinated proteins, ATF4, CHOP, p62, and the lipidated form of LC3B (LC3-II) would be consistent with VCP/p97 inhibition.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the VCP/p97 signaling pathway, the mechanism of this compound inhibition, and a typical experimental workflow.
Caption: VCP/p97 in the ERAD pathway.
Caption: Covalent inhibition of VCP/p97 by this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibitors of the ATPase p97/VCP: From basic research to clinical applications — Department of Oncology [oncology.ox.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. xcessbio.com [xcessbio.com]
- 5. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. VCP/p97 inhibitor CB-5083 modulates muscle pathology in a mouse model of VCP inclusion body myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Specific Inhibition of p97/VCP ATPase and Kinetic Analysis Demonstrate Interaction between D1 and D2 ATPase domains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. VCP/p97 inhibitor CB-5083 modulates muscle pathology in a mouse model of VCP inclusion body myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
NMS-859: A Covalent Probe for Validating VCP Function in Cellular Pathways
For researchers, scientists, and drug development professionals, the selection of a potent and specific chemical probe is critical for validating the function of a protein target. This guide provides a comprehensive comparison of NMS-859, a covalent inhibitor of Valosin-Containing Protein (VCP), with other available VCP inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of relevant signaling pathways to aid in the informed selection of the most appropriate tool for your research needs.
Valosin-Containing Protein (VCP), also known as p97, is a highly conserved AAA+ ATPase that plays a crucial role in a multitude of cellular processes, including protein homeostasis, endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage repair.[1] Its dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target. Chemical probes that can specifically inhibit VCP function are invaluable tools for dissecting its complex roles in cellular signaling.
This compound is a potent and specific covalent inhibitor of VCP.[2] It irreversibly binds to Cysteine 522 (Cys522) in the D2 ATPase domain of VCP, thereby blocking its ATP binding and hydrolytic activity.[2] This covalent mechanism of action offers distinct advantages, including high potency and prolonged duration of action, which can be beneficial for achieving sustained target inhibition in cellular and in vivo models.[3] However, the irreversible nature of covalent inhibitors also raises considerations regarding potential off-target effects and the development of resistance.[3]
Comparative Analysis of VCP Inhibitors
To facilitate the selection of an appropriate VCP inhibitor, the following table summarizes the key performance metrics of this compound and several alternative chemical probes with different mechanisms of action.
| Inhibitor | Mechanism of Action | Target Domain | VCP IC50 (µM) | Cellular IC50 (HCT116) (µM) | Cellular IC50 (HeLa) (µM) |
| This compound | Covalent | D2 | 0.37[2] | 3.5[2] | 3.0[2] |
| NMS-873 | Allosteric | D1-D2 linker | 0.03[3] | 0.4[4] | 0.7[4] |
| CB-5083 | ATP-competitive | D2 | 0.011[5] | ~0.5-1.0[5] | Not Reported |
| DBeQ | ATP-competitive | D2 | 1.5[6] | Not Reported | Not Reported |
| ML240 | ATP-competitive | D2 | 0.11[7] | Not Reported | Not Reported |
| PPA | Covalent | D2 | 0.6[8] | 2.7[8] | 6.1[8] |
Experimental Validation of VCP Function Using Chemical Probes
Validating the function of VCP in a specific cellular context requires a combination of biochemical and cell-based assays. Here, we provide detailed protocols for key experiments to assess the impact of VCP inhibition.
VCP ATPase Activity Assay (ADP-Glo™ Kinase Assay)
This assay biochemically quantifies the ATPase activity of VCP by measuring the amount of ADP produced.
Materials:
-
Recombinant VCP protein
-
VCP inhibitor (e.g., this compound)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well white plates
Procedure:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 150 mM KCl, 10 mM MgCl₂, and 1 mM DTT.
-
Add 5 µL of VCP protein (final concentration ~10-20 nM) to each well.
-
Add 2.5 µL of VCP inhibitor at various concentrations (or DMSO as a vehicle control).
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of ATP (final concentration ~1 mM).
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay
This assay determines the effect of VCP inhibition on cell proliferation.
Materials:
-
Cancer cell lines (e.g., HCT116, HeLa)
-
Complete growth medium
-
VCP inhibitor (e.g., this compound)
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of the VCP inhibitor (or DMSO as a vehicle control).
-
Incubate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the inhibitor concentration.
Western Blotting for Target Engagement
This method is used to detect changes in the levels of VCP and downstream signaling proteins upon inhibitor treatment.
Materials:
-
Cells treated with VCP inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against VCP and proteins of interest
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Immunoprecipitation for Protein-Protein Interactions
This technique is used to isolate VCP and its interacting partners to study how VCP inhibition affects these interactions.
Materials:
-
Cells treated with VCP inhibitor
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease and phosphatase inhibitors
-
Primary antibody against VCP
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Lyse the treated cells and pre-clear the lysate with magnetic beads.
-
Incubate the pre-cleared lysate with the anti-VCP antibody for 2-4 hours or overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the VCP and its interacting proteins from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting.
VCP Signaling Pathways
To provide a better understanding of the cellular context in which VCP operates, the following diagrams illustrate key signaling pathways involving VCP.
VCP in the ER-Associated Degradation (ERAD) Pathway.
VCP's Role in Autophagy.
VCP in the NF-κB Signaling Pathway.
Conclusion
This compound serves as a valuable chemical probe for the functional validation of VCP. Its covalent mechanism of action provides potent and sustained inhibition, which is advantageous for many experimental settings. However, researchers should also consider the availability of alternative inhibitors with different modes of action, such as the allosteric inhibitor NMS-873 and the ATP-competitive inhibitor CB-5083, which may be more suitable for specific applications or for overcoming potential resistance mechanisms. The selection of the most appropriate VCP inhibitor will depend on the specific research question, the experimental system, and the desired pharmacological profile. This guide provides the necessary data and protocols to make an informed decision and to rigorously validate the critical functions of VCP in health and disease.
References
- 1. csmres.co.uk [csmres.co.uk]
- 2. xcessbio.com [xcessbio.com]
- 3. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 4. Covalent Drugs: Advantages, Challenges, Opportunities | Aragen [aragen.com]
- 5. What are the advantages of covalent inhibitors? | AAT Bioquest [aatbio.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. origene.com [origene.com]
This guide provides a detailed comparison of the cross-reactivity profile of NMS-859, a potent inhibitor of the ATPase p97/VCP, against other related ATPases. The information is intended for researchers, scientists, and drug development professionals working on p97/VCP as a therapeutic target.
Introduction to this compound and its Target, p97/VCP
This compound is a small molecule inhibitor that covalently targets the ATPase Valosin-Containing Protein (VCP), also known as p97.[1][2] p97 is a highly abundant and essential member of the AAA+ (ATPases Associated with diverse cellular Activities) family of enzymes.[3][4][5] These enzymes utilize the energy from ATP hydrolysis to remodel or unfold substrate proteins.[4][6] p97 plays a crucial role in numerous cellular processes, including protein quality control, endoplasmic reticulum-associated degradation (ERAD), DNA damage response, and autophagosome maturation.[3][6][7] Given its central role in protein homeostasis, p97 has emerged as a promising therapeutic target for cancer and other diseases.[3][8]
This compound acts as a potent, irreversible inhibitor by covalently modifying the Cys522 residue within the D2 ATPase domain of p97, which blocks ATP binding.[1][7][9] High selectivity is a critical attribute for any therapeutic inhibitor to minimize off-target effects. This guide examines the selectivity profile of this compound in comparison to other ATPases and alternative p97 inhibitors.
Data Presentation: Inhibitor Cross-Reactivity Profile
The following table summarizes the inhibitory activity (IC50) of this compound and other representative p97 inhibitors against p97/VCP and other related ATPases. This compound demonstrates exceptional selectivity for its target.
| Inhibitor | Primary Target | Target IC50 (µM) | Off-Target ATPase | Off-Target IC50 (µM) | Mechanism of Action |
| This compound | p97/VCP | ~0.37 [1][2][7][9] | Other AAA ATPases | >10 [1] | Covalent (targets Cys522) |
| HSP90 | >10 [1] | ||||
| PPA | p97/VCP | 0.6 | NSF | 100[9] | Covalent |
| Cdc48 (yeast homolog) | 300[9] | ||||
| ML240 | p97/VCP | ~0.11 | - | Selectivity reported over a panel of other ATPases and kinases.[10] | ATP-competitive |
| NMS-873 | p97/VCP | 0.024 | - | - | Allosteric |
| CB-5083 | p97/VCP | 0.011 | - | Failed clinical trial due to off-target effects on phosphodiesterase 6.[7] | ATP-competitive |
NSF: N-ethylmaleimide-sensitive factor
Experimental Protocols
The determination of inhibitor selectivity and cross-reactivity against a panel of ATPases is a critical step in drug development. A generalized experimental protocol for assessing ATPase activity is described below.
Biochemical ATPase Activity Assay (ADP-Glo™ or similar)
This assay quantifies ATPase activity by measuring the amount of ADP produced in an enzymatic reaction.
Materials:
-
Purified recombinant human p97/VCP and other tested ATPases (e.g., NSF, HSP90).
-
ATP solution.
-
Assay buffer (e.g., Tris-HCl, MgCl2, KCl, DTT).
-
This compound and other compounds for testing, serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay kit (or equivalent luminescence- or fluorescence-based ADP detection kit).
-
384-well white plates.
Procedure:
-
Enzyme Preparation: Prepare a solution of the ATPase enzyme in the assay buffer at a 2X final concentration.
-
Compound Plating: Add the serially diluted compounds to the wells of the 384-well plate. Include controls with DMSO only (no inhibitor).
-
Enzyme Addition: Add the 2X enzyme solution to the wells containing the compounds and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.
-
Reaction Initiation: Initiate the ATPase reaction by adding a 2X ATP solution to each well. The final ATP concentration should be at or near the Km for the specific enzyme being tested.
-
Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
-
ADP Detection: Stop the reaction and measure the amount of ADP produced. For the ADP-Glo™ assay, this involves two steps:
-
Add ADP-Glo™ Reagent to deplete the remaining unconsumed ATP.
-
Add Kinase Detection Reagent to convert the produced ADP back into ATP, which is then used by a luciferase to generate a luminescent signal proportional to the initial ADP concentration.
-
-
Data Analysis: Measure luminescence using a plate reader. The data is then normalized to controls and the IC50 values are calculated using a suitable nonlinear regression model (e.g., four-parameter logistic fit). Selectivity is determined by comparing the IC50 value for the primary target (p97/VCP) with the IC50 values for other tested ATPases.
Visualizations
The following diagrams illustrate the central role of p97 in protein homeostasis and the workflow for evaluating inhibitor selectivity.
References
- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AAA ATPase p97/VCP: cellular functions, disease and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valosin-containing protein - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Role of p97/VCP (Cdc48) in genome stability [frontiersin.org]
- 7. Molecular Mechanisms Driving and Regulating the AAA+ ATPase VCP/p97, an Important Therapeutic Target for Treating Cancer, Neurological and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme’s ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of NMS-859 and Other Covalent Inhibitors Targeting p97/VCP
This guide provides a detailed comparison of the efficacy of NMS-859 with other inhibitors of the AAA+ ATPase p97, also known as Valosin-Containing Protein (VCP). p97 is a critical regulator of protein homeostasis and a promising therapeutic target in oncology. We will objectively examine its performance against other covalent and non-covalent inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.
Overview of p97/VCP Inhibition
p97/VCP plays a crucial role in a multitude of cellular processes, including protein degradation, DNA damage response, and autophagy, by unfolding and extracting ubiquitinated proteins from cellular complexes.[1][2] Its inhibition disrupts these pathways, leading to proteotoxic stress and apoptosis, particularly in cancer cells that are highly dependent on protein homeostasis. Inhibitors of p97 are broadly classified by their mechanism of action: ATP-competitive, allosteric, and covalent.
This compound is a potent and selective covalent inhibitor of p97.[3][4] It features an α-chloroacetamide electrophile that irreversibly binds to Cysteine 522 (Cys522) in the D2 ATPase domain of p97, thereby blocking ATP binding and inhibiting its enzymatic activity.[2][3][5]
Comparative Efficacy of p97 Inhibitors
The efficacy of this compound is best understood in the context of other p97 inhibitors with varying mechanisms of action. This comparison includes another covalent inhibitor (PPA), ATP-competitive inhibitors (CB-5083, DBeQ), and allosteric inhibitors (NMS-873, UPCDC-30245).
Biochemical and Cellular Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and its comparators, providing a quantitative measure of their potency in both enzymatic and cellular assays.
| Inhibitor | Mechanism of Action | Target | Biochemical IC50 | Cellular Proliferation IC50 |
| This compound | Covalent | Cys522 in D2 Domain | ~0.37 µM[3][4][5] | 3.5 µM (HCT116), 3.0 µM (HeLa)[3][4] |
| PPA | Covalent | Cys522 in D2 Domain | 0.62 µM[5] | 2.7 µM (HCT116), 6.1 µM (HeLa)[5][6] |
| CB-5083 | ATP-Competitive | D2 Domain ATP Pocket | ~11 nM[2] | 96 - 1152 nM (Multiple Myeloma lines)[7] |
| DBeQ | ATP-Competitive | D2 Domain ATP Pocket | Not specified, but derivatives ML240/ML241 have IC50 of ~100 nM[5][8] | Not specified |
| NMS-873 | Allosteric | D1-D2 Domain Interface | Not specified, but described as the most potent and specific VCP inhibitor to date[9] | Not specified |
| UPCDC-30245 | Allosteric | Not specified | Not specified | Nanomolar to low micromolar range[1] |
Key Insights:
-
This compound demonstrates potent biochemical inhibition in the sub-micromolar range and inhibits cancer cell proliferation at low micromolar concentrations.[3][4][5]
-
PPA , another covalent inhibitor, shows comparable biochemical and cellular potency to this compound and has the significant advantage of overcoming resistance to both ATP-competitive (CB-5083) and allosteric (NMS-873) inhibitors.[5][6]
-
ATP-competitive inhibitors like CB-5083 exhibit very high biochemical potency (low nanomolar range), which translates to potent anti-proliferative activity.[2][7]
-
Allosteric inhibitors such as NMS-873 and UPCDC-30245 offer an alternative mechanism that can be effective against resistance mutations developed in response to ATP-competitive inhibitors.[10]
Signaling Pathways and Experimental Workflow
To visualize the mechanism of p97 inhibition and the general workflow for evaluating inhibitors, the following diagrams are provided.
Caption: Mechanism of p97 inhibition by different classes of compounds.
Caption: General experimental workflow for p97 inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are summaries of the key experimental protocols used to characterize p97 inhibitors.
p97 ATPase Activity Assay (Biochemical IC50)
This assay quantifies the ability of a compound to inhibit the ATP hydrolysis activity of purified p97 enzyme.
-
Principle: The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by p97. A common method is a malachite green-based colorimetric assay.
-
Protocol:
-
Recombinant human p97 protein is incubated in an assay buffer (e.g., Tris-HCl, MgCl2, KCl, DTT) at a specified temperature (e.g., 37°C).
-
Serial dilutions of the test inhibitor (e.g., this compound) dissolved in DMSO are added to the enzyme.
-
The enzymatic reaction is initiated by the addition of a defined concentration of ATP (e.g., 60 µM or 1 mM).[4]
-
After a set incubation period (e.g., 60 minutes), the reaction is stopped.
-
A reagent (e.g., BIOMOL GREEN) is added, which forms a colored complex with the liberated Pi.
-
The absorbance is measured using a plate reader at a specific wavelength (e.g., 620 nm).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using software like GraphPad Prism.[5]
-
Cell Proliferation Assay (Cellular IC50)
This assay measures the effect of an inhibitor on the viability and growth of cancer cell lines.
-
Principle: Cellular ATP levels are used as an indicator of cell viability. A decrease in ATP corresponds to a reduction in metabolically active cells.
-
Protocol:
-
Cancer cells (e.g., HCT116, HeLa) are seeded in 96-well or 384-well plates and allowed to attach overnight.[4]
-
Cells are treated with serial dilutions of the test compound and incubated for a prolonged period (e.g., 72 hours).[4]
-
After incubation, a cell lysis reagent is added, followed by a luciferase-based substrate that produces light in the presence of ATP.
-
Luminescence is measured using a microplate reader.
-
The percentage of growth inhibition relative to untreated controls is calculated, and IC50 values are determined using non-linear regression analysis.[4]
-
Western Blot for Target Engagement
This technique is used to confirm that the inhibitor engages its target in a cellular context by observing the accumulation of known p97 substrates.
-
Principle: Inhibition of p97 leads to the accumulation of poly-ubiquitinated proteins and specific p97-dependent degradation substrates (e.g., TCRα-GFP). This accumulation can be detected by immunoblotting.
-
Protocol:
-
Cells are treated with the inhibitor at various concentrations for a specified time (e.g., 1-2 hours).[5]
-
A proteasome inhibitor (e.g., MG132) may be used as a positive control, and cycloheximide can be added to block new protein synthesis.[5]
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is quantified, and equal amounts are separated by SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF) and probed with primary antibodies against proteins of interest (e.g., poly-ubiquitin, specific p97 substrates, or UPR markers like CHOP).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
-
The resulting bands indicate the relative abundance of the target proteins, confirming the on-target effect of the p97 inhibitor.
-
References
- 1. Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics [mdpi.com]
- 2. Molecular Mechanisms Driving and Regulating the AAA+ ATPase VCP/p97, an Important Therapeutic Target for Treating Cancer, Neurological and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xcessbio.com [xcessbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A covalent p97/VCP ATPase inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Covalent and allosteric inhibitors of the ATPase VCP/p97 induce cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating NMS-859's On-Target Effects Through Genetic Knockdown of VCP/p97
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the pharmacological inhibition of Valosin-Containing Protein (VCP)/p97 by NMS-859 and the genetic knockdown of VCP/p97. The data presented here validates that the cellular effects observed with this compound treatment are a direct consequence of its on-target inhibition of VCP/p97, a critical regulator of cellular protein homeostasis.
Executive Summary
This compound is a potent and specific covalent inhibitor of the ATPase VCP/p97.[1][2] To confirm that the effects of this compound are directly attributable to its interaction with VCP/p97, a comparative analysis with genetic knockdown of VCP/p97 using small interfering RNA (siRNA) or short hairpin RNA (shRNA) is essential. This guide summarizes key experimental findings, demonstrating a strong correlation between the phenotypic outcomes of both approaches, thereby validating the on-target activity of this compound. Both chemical inhibition and genetic knockdown of VCP/p97 lead to decreased cell viability, induction of the Unfolded Protein Response (UPR), and disruption of autophagy.
Data Presentation: this compound vs. Genetic Knockdown
The following tables summarize the quantitative data from studies investigating the effects of this compound and genetic knockdown on key cellular processes.
| Treatment/Method | Cell Line | IC50/GI50 (μM) | Effect on Cell Viability | Reference |
| This compound | HCT116 | 3.5 | Inhibition of proliferation | [3] |
| HeLa | 3.0 | Inhibition of proliferation | [3] | |
| VCP/p97 siRNA | SKOV3 | - | Significant reduction in cell growth | [4] |
| DBeQ (VCP inhibitor) | SKOV3 | ~10-25 | Reduction in cell viability | [4] |
| DBeQ + VCP siRNA | SKOV3 | Lower GI50 than DBeQ alone | Enhanced reduction in cell viability | [4] |
Table 1: Comparison of Effects on Cell Viability. This table presents the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values for this compound and another VCP inhibitor, DBeQ, in various cancer cell lines. It also includes the qualitative effect of VCP/p97 siRNA on cell viability, demonstrating that both pharmacological and genetic inhibition of VCP/p97 reduce cancer cell survival.
| Treatment/Method | Cell Line | Effect on Apoptosis | Key Markers | Reference |
| VCP Inhibitors (general) | Ovarian Cancer Cells | Induction of apoptosis | Increased Caspase 3 activity | [5] |
| VCP/p97 shRNA | Multiple Myeloma Cells | Induction of apoptosis | Cleavage of Caspase-3 | [6] |
Table 2: Comparison of Effects on Apoptosis. This table highlights that both pharmacological inhibition and genetic knockdown of VCP/p97 lead to the induction of apoptosis, a form of programmed cell death.
| Treatment/Method | Cell Line | Effect on UPR | Key Markers | Reference |
| VCP Inhibitors (CB-5083, NMS-873) | AML Cells | Activation of UPR | Accumulation of ubiquitylated proteins | [7] |
| VCP/p97 RNAi | HeLa Cells | Promotion of UPR | Increased expression of ER stress proteins | [3] |
| VCP/p97 siRNA | A549, H358 Cells | Induction of ER Stress | Increased Bip and CHOP | [8] |
Table 3: Comparison of Effects on the Unfolded Protein Response (UPR). This table shows that both chemical and genetic inhibition of VCP/p97 trigger the Unfolded Protein Response, a cellular stress response to the accumulation of misfolded proteins in the endoplasmic reticulum.
| Treatment/Method | Cell Line | Effect on Autophagy | Key Markers | Reference |
| VCP Inhibitors (NMS-873) | Cancer Cells | Interference with autophagy | - | [9] |
| VCP/p97 Knockdown | HeLa Cells | Impaired autophagy initiation | Reduced LC3 puncta formation | [10] |
Table 4: Comparison of Effects on Autophagy. This table indicates that both pharmacological and genetic approaches to inhibit VCP/p97 function disrupt the process of autophagy, a cellular degradation pathway.
Experimental Protocols
Genetic Knockdown of VCP/p97 via siRNA and Western Blot Analysis
This protocol describes a general method for siRNA-mediated knockdown of VCP/p97 and subsequent analysis of protein levels by Western blot.
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
Prepare two tubes for each transfection: one with siRNA and one with a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the contents of the two tubes and incubate at room temperature to allow the formation of siRNA-lipid complexes.
-
Add the complexes to the cells and incubate for the desired time (typically 24-72 hours).
-
A non-targeting siRNA should be used as a negative control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blot Analysis:
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against VCP/p97 and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
This compound Treatment and Cell Viability Assay
This protocol outlines a method for treating cells with this compound and assessing cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000 cells per well.[11]
-
This compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of this compound (e.g., starting from 20 µM with 3-fold dilutions).[11]
-
A vehicle control (e.g., DMSO) should be included.
-
-
Incubation: Incubate the cells for 72 hours.[11]
-
Cell Viability Assay:
-
Use a commercially available cell viability assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
This assay measures ATP levels, which correlate with the number of viable cells.
-
Follow the manufacturer's instructions to lyse the cells and measure luminescence.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways affected by VCP/p97 inhibition and the experimental workflow.
Caption: Unfolded Protein Response Pathway and VCP/p97 Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Prognostic relevance of autophagy markers LC3B and p62 in esophageal adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. VCP inhibitors induce endoplasmic reticulum stress, cause cell cycle arrest, trigger caspase‐mediated cell death and synergistically kill ovarian cancer cells in combination with Salubrinal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Mighty “Protein Extractor” of the Cell: Structure and Function of the p97/CDC48 ATPase [frontiersin.org]
- 6. Novel p97/VCP inhibitor induces endoplasmic reticulum stress and apoptosis in both bortezomib‐sensitive and ‐resistant multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme’s ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for NMS-859: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) with disposal instructions for NMS-859 was not located. The following procedures are based on general best practices for the management and disposal of hazardous laboratory chemical waste. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations.
The proper disposal of this compound, a potent VCP/p97 inhibitor used in research, is critical for maintaining a safe laboratory environment and ensuring environmental protection.[1] All materials contaminated with this compound, including the pure compound, solutions, and used labware, should be treated as hazardous chemical waste.[2]
Key Chemical Properties and Handling Information
A summary of essential data for this compound is provided below to inform safe handling and disposal practices.
| Property | Data |
| Chemical Name | 2-chloro-N-(3-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)phenyl)acetamide[3][4] |
| CAS Number | 1449236-96-7[3][4] |
| Molecular Formula | C15H12ClN3O3S[3][4] |
| Molecular Weight | 349.79 g/mol [3][4] |
| Appearance | Solid powder[3][4] |
| Solubility | Soluble in DMSO[3][4] |
| Storage (Unused) | Short term (days to weeks): 0 - 4°C. Long term (months to years): -20°C.[3] |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste materials.
Step 1: Waste Identification and Segregation
-
Identify all this compound waste streams: This includes:
-
Unused or expired this compound solid powder.
-
Stock solutions and dilutions of this compound (e.g., in DMSO).
-
Contaminated labware: pipette tips, centrifuge tubes, vials, flasks, and plates.
-
Contaminated personal protective equipment (PPE): gloves, disposable lab coats.
-
Spill cleanup materials.[2]
-
-
Segregate this compound waste:
Step 2: Waste Containerization
-
Select appropriate containers:
-
Ensure container integrity: Containers must be in good condition, free of cracks or defects.
-
Keep containers closed: Always keep waste containers securely sealed, except when adding waste.[7] This prevents spills and the release of vapors.
Step 3: Labeling Hazardous Waste
Properly labeling waste is a critical safety and regulatory requirement.[6] Each waste container must be clearly marked with:
-
The words "Hazardous Waste" .[6]
-
Full chemical names of all constituents (e.g., "this compound," "Dimethyl Sulfoxide").[6]
-
The approximate concentration or percentage of each component.
-
The date when waste was first added to the container (accumulation start date).
-
The name of the principal investigator and the laboratory location (building and room number).[6]
Step 4: Accumulation and Storage
-
Designate a Satellite Accumulation Area (SAA): Store waste in a designated SAA within the laboratory, at or near the point of generation.[6][10]
-
Use secondary containment: Place liquid waste containers in a larger, chemically resistant tray or tub to contain any potential leaks.[9]
-
Adhere to volume limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[10]
Step 5: Arranging for Final Disposal
-
Contact your EHS Department: Never dispose of this compound waste down the drain or in the regular trash.[11]
-
Schedule a pickup with your institution's Environmental Health and Safety (EHS) or Hazardous Waste Management department.[12] Follow their specific procedures for requesting a waste collection.
Step 6: Disposal of Empty Containers
The original container that held the pure this compound compound must also be disposed of properly.
-
Triple rinse the container: Rinse the empty container three times with a small amount of a suitable solvent (such as DMSO) that can dissolve this compound.[2][10]
-
Collect the rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to your liquid chemical waste container.[2]
-
Deface the label: Completely remove or obliterate the original manufacturer's label on the empty container.[10]
-
Dispose of the container: Once triple-rinsed and with the label defaced, the container can typically be disposed of as regular laboratory glass or plastic waste. Confirm this procedure with your EHS department.[10]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vumc.org [vumc.org]
- 3. medkoo.com [medkoo.com]
- 4. xcessbio.com [xcessbio.com]
- 5. gov.uk [gov.uk]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
- 8. boomwaste.com [boomwaste.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 12. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Operational Guide for Handling NMS-859
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of NMS-859. The following guidelines are designed to ensure the safety of laboratory personnel and to provide a clear framework for the use of this potent, covalent inhibitor of the ATPase VCP/p97.
I. Understanding this compound: Key Characteristics
This compound is a small molecule inhibitor that covalently modifies the Cys522 residue in the D2 active site of Valosin-Containing Protein (VCP), also known as p97. This action blocks ATP binding and inhibits the protein's function. VCP/p97 is a critical component of cellular protein homeostasis, involved in processes such as protein degradation and signaling pathways.[1][2][3] Its inhibition can have significant cellular effects, underscoring the need for careful handling.
| Property | Value |
| Molecular Formula | C₁₅H₁₂ClN₃O₃S |
| Molecular Weight | 349.79 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
II. Personal Protective Equipment (PPE)
Given the potent and covalent nature of this compound, a comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, ingestion, or skin contact.[4]
| PPE Category | Minimum Requirements |
| Body Protection | - Laboratory Coat: A clean, buttoned lab coat made of a flame-resistant material like Nomex® should be worn at all times.[5][6] - Long Pants and Closed-Toe Shoes: Full-length pants and shoes that cover the entire foot are required.[4][7] |
| Eye and Face Protection | - Safety Goggles: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[6][7] - Face Shield: A face shield worn over safety goggles is required when there is a risk of splashing, such as during the preparation of stock solutions or when handling larger quantities.[7] |
| Hand Protection | - Double Gloving: Wear two pairs of nitrile gloves. The outer glove should be removed immediately upon any contact with this compound.[7] - Glove Inspection: Always inspect gloves for tears or holes before use.[4] |
| Respiratory Protection | - Chemical Fume Hood: All work with solid this compound and concentrated stock solutions must be conducted in a certified chemical fume hood.[8] - Respirator: If there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator is required. A risk assessment should be conducted to determine the appropriate type of respirator.[6][9] |
III. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of this compound.
A. Preparation of Stock Solutions
-
Gather all necessary materials: This includes the calculated amount of this compound powder, appropriate solvent (e.g., DMSO), calibrated pipettes, and sterile, clearly labeled storage vials.
-
Work in a chemical fume hood: All weighing and reconstitution of the solid compound must be performed within the sash of a certified chemical fume hood to minimize inhalation risk.
-
Weighing the compound: Use an analytical balance with a draft shield. Handle the vial containing the solid this compound with care to avoid creating airborne dust.
-
Reconstitution: Slowly add the solvent to the vial containing the this compound powder. Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
Labeling: The storage vial must be clearly labeled with the compound name (this compound), concentration, solvent, date of preparation, and the name of the researcher.
-
Storage: Store stock solutions at -20°C in a securely sealed container.
B. Experimental Use
-
Dilutions: Prepare working dilutions from the stock solution within a chemical fume hood.
-
Cell Culture Treatment: When adding this compound to cell cultures, use appropriate sterile techniques in a biological safety cabinet.
-
Avoid Contamination: Do not return any unused portion of a working solution to the stock vial.[8]
IV. Disposal Plan: Managing this compound Waste
All materials that come into contact with this compound are considered hazardous chemical waste and must be disposed of accordingly.
| Waste Type | Disposal Procedure |
| Solid this compound | - Dispose of in a clearly labeled hazardous waste container designated for solid chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Place in a designated, sealed hazardous waste bag or container for solid chemical waste. |
| Liquid Waste (e.g., unused solutions, contaminated media) | - Collect in a compatible, leak-proof hazardous waste container.[10][11] - Do not mix with other chemical waste streams unless compatibility has been confirmed. |
| Empty this compound Vials | - Triple rinse the vial with a suitable solvent (e.g., DMSO followed by ethanol).[11] - Collect the rinseate as hazardous liquid waste.[11] - Deface the label and dispose of the empty, rinsed vial in a container for glass waste. |
All hazardous waste must be stored in a designated satellite accumulation area and disposed of through the institution's environmental health and safety office.[12]
V. Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | - Immediately flush the affected area with copious amounts of water for at least 15 minutes. - Remove contaminated clothing. - Seek immediate medical attention. |
| Eye Contact | - Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. - Seek immediate medical attention. |
| Inhalation | - Move the individual to fresh air. - Seek immediate medical attention. |
| Ingestion | - Do not induce vomiting. - Seek immediate medical attention. |
| Spill | - Evacuate the immediate area. - If the spill is small and you are trained to handle it, wear appropriate PPE and clean the spill with an absorbent material. - Place all cleanup materials in a sealed hazardous waste container. - For large spills, evacuate the area and contact the institutional safety office. |
Visualizing the VCP/p97 Signaling Pathway
The following diagram illustrates the central role of VCP/p97 in the ubiquitin-proteasome system, a key pathway affected by this compound.
Caption: VCP/p97-mediated protein degradation pathway and the inhibitory action of this compound.
References
- 1. The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. researchgate.net [researchgate.net]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. pozescaf.com [pozescaf.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. vumc.org [vumc.org]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
